Ketorolac-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKMVRBQXNZKK-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C3N2CCC3C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isotopic Purity of Ketorolac-d5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Ketorolac-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. Widely used as an internal standard in bioanalytical studies, the precise isotopic composition of this compound is critical for ensuring the accuracy and reliability of quantitative analyses. This document outlines the common methodologies for determining isotopic purity, presents available data from commercial suppliers, and provides standardized experimental workflows.
Understanding Isotopic Purity
Isotopic purity refers to the extent to which the intended isotope (in this case, deuterium) has replaced the naturally abundant isotope (protium, or ¹H) at specific positions within a molecule. For this compound, the five deuterium atoms are typically located on the benzoyl ring. However, due to the complexities of chemical synthesis, a batch of this compound will inevitably contain a distribution of isotopic species, including molecules with fewer than five deuterium atoms (d0 to d4) and potentially even some with more than five if isotopic scrambling occurs. The relative abundance of these different isotopologues determines the overall isotopic purity.
Quantitative Data on Isotopic Purity
| Supplier/Source | Purity Specification | Method |
| Cayman Chemical | ≥99% deuterated forms (d1-d5) | Not Specified |
| TargetMol | 98.99% | Chemical Purity |
| MedchemExpress | 98.31% | Chemical Purity |
| BDG Synthesis | >98% | HPLC |
| LGC Standards | >95% | HPLC |
Note: The data presented above primarily reflects chemical purity and not a detailed isotopic distribution. For rigorous quantitative studies, it is imperative for researchers to either request a detailed Certificate of Analysis from the supplier or determine the isotopic distribution in-house using the methods described below.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic distribution of a labeled compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common method for generating ions of the analyte.
-
Mass Analysis: The mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, separates the ions based on their mass-to-charge ratio (m/z) with high resolution and mass accuracy.
-
Data Acquisition: The instrument acquires a full scan mass spectrum, showing the distribution of ions corresponding to the different isotopic species of this compound (d0, d1, d2, d3, d4, d5).
-
Data Analysis: The relative abundance of each isotopic peak is measured. The isotopic purity is then calculated by determining the percentage of the desired d5 species relative to the sum of all isotopic species. Corrections for the natural abundance of ¹³C and other isotopes may be necessary for accurate determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) and Deuterium NMR (²H NMR) can provide valuable information about the location and extent of deuteration.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d6).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions expected for the protons on the benzoyl ring confirms deuteration at these sites. Residual proton signals can be integrated to quantify the level of incomplete deuteration.
-
²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence at the expected positions.
-
Data Analysis: The integration of the residual proton signals in the ¹H NMR spectrum, relative to a non-deuterated portion of the molecule or an internal standard, allows for the calculation of the isotopic enrichment at each labeled position.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for determining the isotopic purity of this compound using Mass Spectrometry and NMR Spectroscopy.
Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.
Caption: Workflow for Isotopic Purity Determination by NMR Spectroscopy.
Conclusion
The isotopic purity of this compound is a critical parameter for its application as an internal standard in quantitative bioanalysis. While suppliers provide general purity information, a detailed characterization of the isotopic distribution is often necessary for achieving the highest level of accuracy in research and drug development. The methodologies of high-resolution mass spectrometry and NMR spectroscopy provide the necessary tools for a comprehensive assessment of isotopic purity. It is recommended that researchers consult the supplier for a detailed Certificate of Analysis or perform an in-house validation to fully characterize the isotopic composition of their this compound standard.
Ketorolac-d5: A Comprehensive Technical Guide to its Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the certificate of analysis and specifications for Ketorolac-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. Utilized as an internal standard in pharmacokinetic and metabolic studies, the quality and purity of this compound are paramount for accurate analytical results. This document outlines the key specifications, analytical methodologies for characterization, and a typical quality control workflow.
This compound: Specifications
This compound is synthesized to be a stable, isotopically labeled internal standard for use in mass spectrometry-based quantification of Ketorolac.[1][2][3] The following tables summarize the typical physical and chemical specifications for high-quality this compound.
Table 1: General Specifications
| Parameter | Specification |
| Chemical Name | 5-(benzoyl-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
| Synonyms | (±)-5-Benzoyl-d5-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid; (±)-Ketorolac-d5 |
| CAS Number | 1215767-66-0[2][4] |
| Molecular Formula | C₁₅H₈D₅NO₃[1][2][4] |
| Molecular Weight | 260.30 g/mol [1][2][4] |
| Appearance | Solid[4] |
| Solubility | Slightly soluble in Chloroform and Methanol[2][3] |
Table 2: Quality and Purity Specifications
| Parameter | Specification | Method |
| Chemical Purity (HPLC) | ≥98% | HPLC-UV |
| Isotopic Purity | ≥99% deuterated forms (d1-d5) | Mass Spectrometry |
| Isotopic Enrichment | Report Value | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Residual Solvents | To be reported | GC-HS |
| Impurities | To be reported | HPLC, LC-MS |
Experimental Protocols
The following sections detail the methodologies used to assess the quality and purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound and to identify and quantify any non-deuterated Ketorolac or other related impurities. The parameters are based on established methods for Ketorolac Tromethamine, which can be adapted for this compound.[5][6][7][8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.05 M ammonium phosphate buffer, pH 3.0) and an organic modifier (e.g., a mixture of methanol and tetrahydrofuran).[5]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detection: UV at 313 nm.
-
Sample Preparation: A solution of this compound is prepared in a suitable diluent (e.g., a mixture of water and tetrahydrofuran) at a concentration of approximately 0.4 mg/mL.[7]
-
Procedure: The sample solution is injected into the HPLC system and the chromatogram is recorded. The area of the this compound peak is compared to the total area of all peaks to calculate the chemical purity.
Mass Spectrometry for Isotopic Purity and Enrichment
High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and determine the isotopic purity and enrichment of this compound.[9]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure: A dilute solution of this compound is infused into the mass spectrometer. The mass spectrum is acquired in full scan mode.
-
Data Analysis:
-
Identity Confirmation: The exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) is measured and compared to the theoretical exact mass of C₁₅H₈D₅NO₃.
-
Isotopic Purity Calculation: The relative intensities of the ion peaks corresponding to the deuterated species (d1 to d5) are measured. The isotopic purity is typically reported as the percentage of the sum of deuterated species relative to all Ketorolac species (including unlabeled).
-
Isotopic Enrichment Calculation: The isotopic enrichment is calculated based on the relative abundance of each isotopologue (d0, d1, d2, d3, d4, d5). The calculation involves correcting for the natural abundance of isotopes.[10][11][12] The enrichment at each deuterium position is assumed to be the same.
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure that deuteration has occurred at the expected positions (on the benzoyl group).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired.
-
Data Analysis: The spectrum is compared to the known ¹H-NMR spectrum of unlabeled Ketorolac. The absence or significant reduction in the intensity of the signals corresponding to the protons on the benzoyl ring confirms successful deuteration. The remaining signals should correspond to the protons on the pyrrolizine-carboxylic acid portion of the molecule.
Quality Control Workflow
The following diagram illustrates the logical workflow for the quality control and release of a batch of this compound.
Caption: Quality control workflow for this compound.
Signaling Pathway (Mechanism of Action)
While this compound is primarily used as an analytical standard, its unlabeled counterpart, Ketorolac, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Ketorolac's inhibition of the COX pathway.
This technical guide provides a comprehensive overview of the critical quality attributes and analytical methodologies associated with this compound. For researchers and drug development professionals, a thorough understanding of these parameters is essential for ensuring the reliability and accuracy of experimental data.
References
- 1. bdg.co.nz [bdg.co.nz]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 1215767-66-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. uspnf.com [uspnf.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. isotope.com [isotope.com]
- 12. ukisotope.com [ukisotope.com]
Deuterium Labeling in Ketorolac-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the deuterium labeling position in Ketorolac-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. This document outlines the precise location of deuterium substitution, offers detailed experimental protocols for its verification, and presents relevant data in a structured format for clarity and comparative analysis.
Introduction to Deuterated Ketorolac
Ketorolac is a potent analgesic widely used for the short-term management of moderate to severe pain.[1] Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research and development. They are frequently used as internal standards for quantitative bioanalysis by mass spectrometry, in metabolic studies to trace the fate of the drug molecule, and potentially to alter the drug's pharmacokinetic profile through the kinetic isotope effect. This compound is a stable, non-radioactive labeled version of Ketorolac.[2][3][4]
Deuterium Labeling Position
The five deuterium atoms in this compound are located on the benzoyl moiety of the molecule. Specifically, all five hydrogens of the phenyl group of the benzoyl substituent are replaced by deuterium atoms. The formal chemical name for this compound is 5-(benzoyl-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.[5]
The molecular formula of this compound is C₁₅H₈D₅NO₃, and it has a molecular weight of approximately 260.3 g/mol .[6][7][8]
Below is a diagram illustrating the chemical structure of Ketorolac and highlighting the positions of the five deuterium atoms in this compound.
Caption: Chemical structure of Ketorolac with deuterium labeling on the benzoyl ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₈D₅NO₃ | [6][7][8] |
| Molecular Weight | 260.3 g/mol | [6][7][8] |
| Deuterated Forms | ≥99% (d₁-d₅) | [5] |
| CAS Number | 1215767-66-0 | [5][7][9] |
Experimental Protocols for Structural Verification
The precise location of the deuterium atoms in this compound can be unequivocally confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the absence of protons on the benzoyl ring and the presence of protons on the pyrrolizine and carboxylic acid moieties.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and to avoid interference with the remaining proton signals.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Set the spectral width to cover the expected chemical shift range for all protons in the molecule.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to the protons on the pyrrolizine ring and the carboxylic acid proton.
-
The region corresponding to the aromatic protons of the benzoyl group (typically around 7.4-7.8 ppm in unlabeled Ketorolac) should show a significant reduction or complete absence of signals, confirming the deuterium substitution. The residual proton signals in this region can be used to determine the isotopic purity.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and to analyze its fragmentation pattern to further support the labeling position.
Methodology:
-
Sample Introduction and Ionization:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an appropriate ionization technique, such as electrospray ionization (ESI).
-
-
Full Scan MS Acquisition:
-
Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The observed mass should correspond to the calculated mass of C₁₅H₈D₅NO₃.
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the molecular ion of this compound as the precursor ion for fragmentation.
-
Induce fragmentation using collision-induced dissociation (CID).
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Analyze the fragmentation pattern. A key fragment in the MS/MS of unlabeled Ketorolac corresponds to the benzoyl cation (C₇H₅O⁺, m/z 105). In this compound, this fragment is expected to be observed at m/z 110 (C₇D₅O⁺), providing direct evidence for the deuterium labeling on the benzoyl group. Other fragments containing the pyrrolizine moiety should retain their original mass.
-
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
The deuterium labeling in this compound is specifically located on the five positions of the phenyl ring of the benzoyl group. This precise placement is critical for its application as an internal standard and in metabolic research. The combination of NMR and mass spectrometry provides a robust and definitive method for the structural verification of this compound, ensuring its identity and isotopic purity for reliable use in scientific investigations.
References
- 1. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. This compound | Deuterium Labeled Isotope Compound | COX | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. rsc.org [rsc.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Stability and Storage of Ketorolac-d5
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of isotopically labeled compounds like Ketorolac-d5 is paramount for ensuring experimental accuracy and the integrity of study results. This guide provides a comprehensive overview of the stability profile of this compound, including recommended storage conditions, degradation pathways, and detailed experimental protocols for stability assessment.
Core Chemical Properties of this compound
This compound is the deuterated analog of Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling provides a valuable tool for pharmacokinetic studies and as an internal standard in bioanalytical assays.
| Property | Value |
| Chemical Name | 5-(benzoyl-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
| Molecular Formula | C₁₅H₈D₅NO₃ |
| Molecular Weight | 260.3 g/mol |
| CAS Number | 1215767-66-0 |
Recommended Storage Conditions
The stability of this compound is highly dependent on its physical state (solid or in solution) and the storage temperature. Adherence to these conditions is critical to prevent degradation and ensure its long-term viability.
Solid Form
When stored as a solid powder, this compound exhibits considerable stability.
| Condition | Duration | Notes |
| -20°C | ≥ 4 years[1] | Protect from direct sunlight.[2] |
| Room Temperature | Data not available | Long-term storage at room temperature is not recommended. |
In Solution
The stability of this compound in solution is more limited and requires colder temperatures for preservation. The choice of solvent can also influence its stability.
| Temperature | Duration | Common Solvents |
| -80°C | 6 months to 1 year[2][3] | DMSO, Methanol, Chloroform |
| -20°C | 1 month[3] | DMSO, Methanol, Chloroform |
| 4°C | Up to 1 week (aliquots)[2] | For short-term use. |
Degradation Pathways and Stability Profile
Forced degradation studies, primarily conducted on the non-deuterated form, Ketorolac tromethamine, provide critical insights into the potential degradation pathways for this compound. The primary routes of degradation include hydrolysis, oxidation, and thermal stress.
A proposed degradation pathway for Ketorolac is initiated by stressors such as acid, base, or oxidative conditions, leading to the formation of various degradation products.
References
The Role of Ketorolac-d5 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Ketorolac-d5 in the metabolic studies of Ketorolac. Ketorolac, a potent nonsteroidal anti-inflammatory drug (NSAID), undergoes significant metabolism in the body. Understanding its metabolic fate is crucial for drug development, ensuring safety and efficacy. The use of a deuterated internal standard, this compound, is instrumental in achieving accurate and precise quantification of Ketorolac and its metabolites in complex biological matrices.
Introduction to Ketorolac Metabolism
Ketorolac is primarily metabolized in the liver through two main pathways: hydroxylation and glucuronidation.[1][2] The principal metabolites are p-hydroxyketorolac and ketorolac glucuronide.[3] The cytochrome P450 enzymes CYP2C8 and CYP2C9 are involved in the hydroxylation, while UDP-glucuronosyltransferase (UGT) 2B7 is responsible for the conjugation with glucuronic acid.[1] The pharmacologically active S-enantiomer of Ketorolac is cleared more rapidly than the R-enantiomer, partly due to stereoselective glucuronidation.[4]
This compound, a stable isotope-labeled version of Ketorolac, serves as an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Ketorolac, ensuring similar extraction recovery and ionization efficiency, yet it is distinguishable by its higher mass. This allows for the correction of analytical variability, leading to highly reliable data.
Data Presentation: Quantitative Analysis of Ketorolac Metabolism
The use of this compound as an internal standard has enabled the precise quantification of Ketorolac and its metabolites in various biological samples. The following tables summarize key quantitative data from metabolic and pharmacokinetic studies.
| Parameter | S-Ketorolac | R-Ketorolac | Reference |
| Clearance (mL/h/kg) | 45.9 ± 10.1 | 19.0 ± 5.0 | [5] |
| AUC Ratio (S/R) | 0.442 ± 0.043 | - | [5] |
| Volume of Distribution (L/kg) | 0.135 ± 0.022 | 0.075 ± 0.014 | [5] |
| Half-life (hours) | 2.35 ± 0.23 | 3.62 ± 0.79 | [5] |
Table 1: Enantiomer-Selective Pharmacokinetic Parameters of Ketorolac in Humans. This table highlights the significant differences in the pharmacokinetic profiles of the two Ketorolac enantiomers.
| Analyte | Percentage of Dose Recovered in Urine | Reference |
| Ketorolac | ~60% | [3] |
| p-hydroxyketorolac | ~12% | [3] |
| Ketorolac Glucuronide | ~28% | [3] |
Table 2: Urinary Excretion of Ketorolac and its Metabolites in Humans. This table shows the relative abundance of the parent drug and its major metabolites excreted in urine.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of metabolic studies. The following sections outline a typical in vitro metabolism experiment and the subsequent LC-MS/MS analysis.
In Vitro Metabolism of Ketorolac in Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability of Ketorolac in human liver microsomes.
1. Materials:
-
Ketorolac
-
This compound (for internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath (37°C)
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Ketorolac in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare a working solution of Ketorolac by diluting the stock solution in the incubation buffer to the desired concentration (e.g., 1 µM).
-
Prepare the internal standard solution of this compound in acetonitrile (e.g., 100 ng/mL) for quenching the reaction.
-
-
Incubation:
-
Pre-warm the human liver microsomes (final protein concentration typically 0.5 mg/mL) and the Ketorolac working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-substrate mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction at each time point by adding a volume of cold acetonitrile containing the this compound internal standard (e.g., 2 volumes of ACN with IS to 1 volume of incubate).
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis of Ketorolac and its Metabolites
This section outlines a typical LC-MS/MS method for the simultaneous quantification of Ketorolac, p-hydroxyketorolac, and Ketorolac glucuronide, using this compound as the internal standard.
1. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for Ketorolac and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Ketorolac: Precursor ion (m/z) -> Product ion (m/z)
-
p-hydroxyketorolac: Precursor ion (m/z) -> Product ion (m/z)
-
Ketorolac Glucuronide: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and ion source temperature should be optimized for each analyte to achieve maximum sensitivity.
Visualizations
The following diagrams illustrate the metabolic pathway of Ketorolac and a typical experimental workflow for its in vitro metabolic study.
Caption: Metabolic pathway of Ketorolac.
Caption: In vitro metabolism experimental workflow.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and reliable study of Ketorolac's metabolism. This technical guide has provided a comprehensive overview of the metabolic pathways, quantitative data, and detailed experimental protocols relevant to researchers in drug development. The methodologies and data presented herein serve as a valuable resource for designing and conducting robust metabolic studies of Ketorolac and other xenobiotics. By employing these techniques, scientists can gain a deeper understanding of a drug's disposition, contributing to the development of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ketorolac in human plasma by reversed-phase high-performance liquid chromatography using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Technical Guide to Ketorolac-d5: A Research Tool for Non-Steroidal Anti-Inflammatory Drug (NSAID) Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ketorolac-d5 and its application as a critical research tool in the study of non-steroidal anti-inflammatory drugs (NSAIDs). We will explore the mechanism of action of its parent compound, Ketorolac, its utility as a stable isotope-labeled internal standard, and detailed protocols for its use in bioanalytical and in vitro studies.
Ketorolac: Mechanism of Action as a Non-Selective COX Inhibitor
Ketorolac is a potent NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary mechanism of action is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][4] By blocking this pathway, Ketorolac reduces the production of prostaglandins, thereby exerting its therapeutic effects.[5] The biological activity is primarily associated with the S-enantiomer of the racemic mixture.[6][7]
The process begins with cell membrane damage, which activates phospholipase to convert phospholipids into arachidonic acid. The COX enzymes then metabolize arachidonic acid into prostaglandin H2 (PGH2), a precursor for various other prostaglandins that mediate inflammation and pain. Ketorolac competitively blocks the COX enzymes, halting this synthesis.[1]
Data Presentation: Cyclooxygenase Inhibition
The inhibitory potency of Ketorolac against COX-1 and COX-2 is a critical parameter for researchers. Quantitative data, typically expressed as the half-maximal inhibitory concentration (IC50), demonstrates its non-selective nature, with a preference for COX-1.
| Enzyme | IC50 (nM) | Reference |
| COX-1 | 20 | [8][9] |
| COX-2 | 120 | [8][9] |
This compound: A Stable Isotope-Labeled Research Tool
This compound is a deuterated form of Ketorolac, where five hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[8][9] This subtle modification, which increases the molecular weight by five Daltons, makes it an invaluable tool for bioanalytical research without altering its chemical reactivity.
The primary application of this compound is as an internal standard (IS) in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]
Advantages of using this compound as an Internal Standard:
-
Similar Physicochemical Properties: It behaves nearly identically to the non-labeled Ketorolac during sample extraction, chromatography, and ionization.[13]
-
Mass Differentiation: It is easily distinguished from the native drug by a mass spectrometer due to the mass difference.
-
Improved Accuracy and Precision: By adding a known amount of this compound to every sample at the beginning of the workflow, it corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response, leading to highly accurate and precise quantification.[10][11]
Quantitative Physicochemical and Pharmacokinetic Data
Understanding the pharmacokinetic profile of Ketorolac is essential for designing and interpreting research studies. This compound is instrumental in accurately determining these parameters in various biological matrices.
| Parameter | Value | Species | Reference(s) |
| Molecular Formula | C15H13NO3 | N/A | [1] |
| Molar Mass | 255.273 g/mol | N/A | [1] |
| pKa | 3.5 | N/A | [6] |
| Oral Bioavailability | 80-100% | Human | [5][14] |
| Time to Peak Plasma Conc. (Tmax) | 20-60 minutes | Human | [5][14] |
| Plasma Protein Binding | >99% | Human | [5][14] |
| Volume of Distribution (Vd) | 0.1 - 0.3 L/kg | Human | [14][15] |
| Elimination Half-Life (t½) | 4 - 6 hours (Young Adults) | Human | [14] |
| Metabolism | Hepatic (Hydroxylation, Glucuronidation) | Human | [5][7][16] |
| Primary Excretion Route | Renal (~92%) | Human | [5][7] |
Experimental Protocols
Protocol 1: Bioanalytical Quantification of Ketorolac using LC-MS/MS
This protocol is adapted from a validated method for quantifying Ketorolac in plasma using this compound as an internal standard.[11][12]
A. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Ketorolac in a 50:50 (v/v) mixture of methanol and water.[11]
-
Prepare a 1 mg/mL stock solution of this compound in Dimethyl sulfoxide (DMSO).[11]
-
From the this compound stock, prepare a working internal standard (ISTD) solution at a concentration of 500 ng/mL with LC-MS grade water.[11]
-
Store all stock solutions in glass vials at -20°C.[11]
B. Preparation of Calibration Standards:
-
Perform serial dilutions of the Ketorolac stock solution with 50:50 methanol:water to create a series of pre-standards.[11]
-
To prepare the final calibration standards, spike 40 µL of the control matrix (e.g., blank human plasma) with 10 µL of the respective pre-standard and 100 µL of the working ISTD solution (500 ng/mL). This creates a calibration curve over a desired concentration range (e.g., 2.5 ng/mL to 5000 ng/mL).[11]
C. Sample Preparation (Protein Precipitation):
-
To a 40 µL aliquot of the study sample (e.g., plasma), add 100 µL of the working ISTD solution.[11]
-
Add a protein precipitating agent, such as acetonitrile or trichloroacetic acid, vortex thoroughly, and centrifuge to pellet the precipitated proteins.[17]
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
D. LC-MS/MS Analysis:
-
Chromatography: Use a suitable reversed-phase C18 column. The mobile phase can consist of a gradient of acetonitrile and an aqueous solution with a modifier like 0.1% formic acid or ammonium acetate to ensure proper ionization and peak shape.[17][18]
-
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Ketorolac and this compound.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Ketorolac using recombinant enzymes.[19]
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), various concentrations of Ketorolac, and an ELISA kit for Prostaglandin E2 (PGE2).
-
Incubation: In separate wells of a microplate, incubate the COX-1 or COX-2 enzyme with varying concentrations of Ketorolac (or vehicle control) for a defined period at 37°C.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a set time, stop the reaction (e.g., by adding a strong acid).
-
Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each Ketorolac concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the Ketorolac concentration and fit the data to a dose-response curve to determine the IC50 value.
Logical Application Framework
The utility of this compound in research is a direct consequence of the combined properties of its parent compound and the benefits of isotopic labeling.
References
- 1. Ketorolac - Wikipedia [en.wikipedia.org]
- 2. Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 4. Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Deuterium Labeled Isotope Compound | COX | TargetMol [targetmol.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Clinical pharmacokinetics of ketorolac tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics of Ketorolac Tromethamine | Semantic Scholar [semanticscholar.org]
- 16. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two-dimensional liquid chromatography-ion trap mass spectrometry for the simultaneous determination of ketorolac enantiomers and paracetamol in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Ketorolac in Human Plasma Using Ketorolac-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ketorolac in human plasma. The method utilizes Ketorolac-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. The method is linear over a wide concentration range and demonstrates excellent recovery, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
Ketorolac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain.[1] Accurate and reliable quantification of Ketorolac in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for variations in sample preparation, chromatography, and mass spectrometric response, thereby improving the overall accuracy and precision of the method.[2] This application note provides a detailed protocol for the determination of Ketorolac in human plasma using this compound as an internal standard, employing a straightforward protein precipitation sample preparation and a rapid LC-MS/MS analysis.
Signaling Pathway
Ketorolac exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][3][4]
Experimental Protocols
Materials and Reagents
-
Ketorolac tromethamine (Reference Standard)
-
This compound (Internal Standard)[2]
-
LC-MS grade methanol, acetonitrile, and water[2]
-
LC-MS grade formic acid[2]
-
Human plasma (sourced from a certified vendor)[2]
Preparation of Stock and Working Solutions
-
Ketorolac Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ketorolac tromethamine in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.[2]
-
Ketorolac Working Solutions: Prepare a series of working solutions by serially diluting the Ketorolac stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.[2]
-
This compound Internal Standard (IS) Working Solution (500 ng/mL): Dilute the this compound stock solution with LC-MS grade water to a final concentration of 500 ng/mL.[2]
Sample Preparation (Protein Precipitation)
-
To 40 µL of human plasma in a microcentrifuge tube, add 10 µL of the appropriate Ketorolac working solution (for calibration standards and QCs) or blank methanol:water (for blank samples).
-
Add 100 µL of the this compound internal standard working solution (500 ng/mL) to all samples except for the blank matrix samples (add 100 µL of water instead).[2]
-
Add 250 µL of methanol to precipitate the plasma proteins.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[2]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity UHPLC or equivalent |
| Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.5 mL/min[2] |
| Gradient | A linear gradient can be optimized. A suggested starting gradient is: 15% B (0-1 min), 15-95% B (1-4 min), hold at 95% B (4-8.5 min), 95-15% B (8.5-8.51 min), hold at 15% B (8.51-11 min).[2] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ketorolac: m/z 256.1 → 105.1 (Quantifier), 256.1 → 132.1 (Qualifier)This compound: m/z 261.1 → 110.1 (Quantifier) |
| Collision Energy (CE) | Optimize for each transition. |
| Dwell Time | 200 ms |
Note: The MRM transitions provided are suggested starting points and should be optimized for the specific instrument and conditions used.
Experimental Workflow
Results and Discussion
Linearity and Range
The method was found to be linear over the concentration range of 2.5 ng/mL to 5000 ng/mL for Ketorolac in human plasma.[2] The calibration curves were constructed by plotting the peak area ratio of Ketorolac to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The coefficient of determination (R²) was consistently greater than 0.999.[2]
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | R² |
| Ketorolac | 2.5 - 5000 | > 0.999 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high). The results are summarized in Table 2. The precision, expressed as the coefficient of variation (%CV), was less than 15%, and the accuracy, expressed as the percentage of the nominal concentration, was within ±15%.[2]
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 7.5 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium | 1500 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| High | 3750 | < 10 | 95 - 105 | < 10 | 95 - 105 |
Data presented is representative of typical performance and is based on published literature.[2]
Recovery
The extraction recovery of Ketorolac from human plasma was determined by comparing the peak areas of the analyte in extracted samples with those of unextracted standards. The protein precipitation method demonstrated consistent and high recovery across the different QC levels.
Table 3: Extraction Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 7.5 | > 85 |
| Medium | 1500 | > 85 |
| High | 3750 | > 85 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantification of Ketorolac in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol makes this method well-suited for routine analysis in research settings, particularly for pharmacokinetic and bioequivalence studies. The method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation.
References
- 1. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
UPLC-MS/MS Method for the Quantification of Ketorolac in Human Plasma Using Ketorolac-d5
Application Note and Protocol
This document provides a detailed protocol for the quantification of Ketorolac in human plasma using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The stable isotope-labeled compound, Ketorolac-d5, is utilized as an internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain. Accurate and reliable quantification of Ketorolac in biological matrices is crucial for clinical and research purposes. This application note describes a robust and sensitive UPLC-MS/MS method for the determination of Ketorolac in human plasma. The methodology employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Experimental
Materials and Reagents
-
Ketorolac tromethamine reference standard (USP grade)
-
This compound (Internal Standard)
-
LC-MS grade methanol (purity ≥ 99.9%)[1]
-
LC-MS grade acetonitrile (purity ≥ 99.9%)[1]
-
LC-MS grade water (purity ≥ 99.9%)[1]
-
Formic acid (purity ≥ 99%)[1]
-
Human plasma (gender-pooled), sourced from an accredited biobank[1]
-
Dimethylsulfoxide (DMSO) (purity ≥ 99%)[1]
Stock and Working Solutions
-
Ketorolac Stock Solution (1 mg/mL): Prepare by dissolving an accurately weighed amount of Ketorolac tromethamine in DMSO.[1]
-
This compound Stock Solution (1 mg/mL): Prepare by dissolving an accurately weighed amount of this compound in DMSO.[1]
-
Ketorolac Working Solutions: Prepare a series of working solutions by serially diluting the Ketorolac stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.[1]
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with LC-MS grade water to a final concentration of 500 ng/mL.[1]
Store all stock and working solutions at -20°C when not in use.[1]
Sample Preparation
A protein precipitation method is employed for the extraction of Ketorolac and this compound from human plasma.[1]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 40 µL of plasma.
-
Spike with 10 µL of the appropriate Ketorolac working solution (for calibration standards and QC samples) or blank diluent (for blank samples).
-
Add 100 µL of the this compound working solution (500 ng/mL).[1]
-
To precipitate proteins, add 250 µL of methanol.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent. Column: Reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 50.0 × 2.1 mm, 1.7 μm).[2] Mobile Phase A: 0.1% Formic Acid in Water.[2] Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2] Flow Rate: 0.3 mL/min.[2] Column Temperature: 30°C.[2] Injection Volume: 2 µL.[2] Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 15 |
| 0.5 | 15 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 15 |
| 5.0 | 15 |
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters TQ detector or AB SCIEX QTRAP 4500).[2][3] Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. Both modes have been reported to be effective.[3][4] The parameters below are for a typical positive ionization mode. Source Temperature: 400°C.[2] Capillary Voltage: 4500 V.[2] Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Ketorolac | 256.2 | 105.3 | Positive |
| This compound | 261.2 | 110.3 | Positive |
Data Presentation
Calibration Curve
A nine-point calibration curve is constructed by plotting the peak area ratio of Ketorolac to this compound against the nominal concentration of the calibration standards.[1] The calibration range is typically from 2.5 ng/mL to 5000 ng/mL.[1] The curve should be fitted with a linear regression model with a weighting factor of 1/x². The correlation coefficient (r²) should be greater than 0.99.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated method.
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 5000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | [1] |
| Intra-day Precision (%RSD) | < 10% | [3] |
| Inter-day Precision (%RSD) | < 10% | [3] |
| Accuracy (%RE) | ± 15% (± 20% for LLOQ) | [3] |
| Recovery | > 80% | [4] |
Experimental Workflow Diagram
Caption: Experimental workflow for the UPLC-MS/MS quantification of Ketorolac.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ketorolac in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for a variety of research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 3. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Application Notes and Protocols for Ketorolac Analysis in Human Plasma using Ketorolac-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain. Accurate quantification of Ketorolac in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Ketorolac-d5, is essential for correcting analytical variability and ensuring the accuracy and precision of the results, particularly in complex biological matrices like plasma.
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Ketorolac in human plasma using this compound as an internal standard, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The described methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Experimental Workflow Overview
The general workflow for the analysis of Ketorolac in human plasma involves several key steps from sample collection to data acquisition. The following diagram illustrates this process.
Application Notes and Protocols for Pharmacokinetic Studies of Ketorolac-d5 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) utilized for the management of moderate to severe pain. It functions by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby blocking prostaglandin synthesis.[1] Understanding the pharmacokinetic profile of ketorolac is crucial for preclinical drug development and for optimizing dosing regimens. This document provides a detailed protocol for conducting pharmacokinetic studies of ketorolac in rats, utilizing a stable isotope-labeled internal standard, Ketorolac-d5, for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below cover intravenous and oral administration routes.
Data Presentation: Pharmacokinetic Parameters of Ketorolac in Rats
The following tables summarize the key pharmacokinetic parameters of ketorolac in male Wistar rats following intravenous (IV) and oral (PO) administration. This data is essential for comparing bioavailability and disposition between the two routes.
Table 1: Pharmacokinetic Parameters of Ketorolac in Male Wistar Rats Following a Single Intravenous (IV) Bolus Dose (1 mg/kg)
| Parameter | Symbol | Mean Value | Standard Error of Mean (SEM) | Units |
| Area Under the Curve (0-inf) | AUC | 289.6 | 21.5 | min*µg/mL |
| Half-life | t½ | 84.2 | 11.2 | min |
| Volume of Distribution | Vd | 296.7 | 25.1 | mL/kg |
| Clearance | Cl | 3.5 | 0.2 | mL/min/kg |
Data derived from control, sham-operated male Wistar rats.[2][3][4]
Table 2: Pharmacokinetic Parameters of Ketorolac in Male Wistar Rats Following a Single Oral (PO) Gavage Dose (3.2 mg/kg)
| Parameter | Symbol | Mean Value | Standard Error of Mean (SEM) | Units |
| Area Under the Curve (0-t) | AUC | 1021.1 | 55.6 | min*µg/mL |
| Maximum Concentration | Cmax | 15.3 | 0.9 | µg/mL |
| Time to Maximum Concentration | Tmax | 16.7 | 1.7 | min |
Data derived from control, sham-operated male Wistar rats.[2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in a pharmacokinetic study of ketorolac in rats.
Animal Handling and Husbandry
-
Species: Male Wistar rats (200-250 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have free access to standard laboratory chow and water.
-
Acclimatization: Allow for an acclimatization period of at least one week before the study.
-
Fasting: Animals should be fasted for 12 hours prior to dosing, with continued access to water.[2][4]
Drug Formulation and Administration
-
Ketorolac Tromethamine Formulation:
-
Intravenous (IV) Solution: Prepare a 1 mg/mL solution of ketorolac tromethamine in sterile isotonic saline.
-
Oral (PO) Suspension: Prepare a 3.2 mg/mL suspension of ketorolac tromethamine in a suitable vehicle such as 0.5% carboxymethyl cellulose (CMC) in water.
-
-
Intravenous Administration:
-
Administer the ketorolac solution as a single bolus injection into the lateral tail vein.
-
The injection volume should be 1 mL/kg.
-
-
Oral Administration:
-
Administer the ketorolac suspension by oral gavage using a suitable gavage needle.
-
The dosing volume should be 1 mL/kg.
-
Blood Sample Collection
-
Collection Schedule:
-
Collection Technique (Serial Sampling):
-
Blood samples (approximately 0.2-0.3 mL) can be collected from the saphenous or tail vein.
-
Place the collected blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2,000 x g for 15 minutes at 4°C within one hour of collection.
-
Carefully aspirate the supernatant (plasma) and transfer to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method: LC-MS/MS Quantification of Ketorolac
This method utilizes this compound as an internal standard (IS) for accurate quantification.
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of ketorolac and this compound in a suitable solvent like methanol or DMSO.
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the precipitation solvent.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative mode has been reported to be effective.[1]
-
MRM Transitions (example):
-
Ketorolac: To be optimized based on the instrument (e.g., precursor ion [M-H]⁻ at m/z 254.1 and a suitable product ion).
-
This compound: To be optimized (e.g., precursor ion [M-H]⁻ at m/z 259.1 and a corresponding product ion).
-
-
Visualizations
Ketorolac Mechanism of Action: COX Inhibition Pathway
Caption: Ketorolac's inhibition of COX-1 and COX-2 enzymes.
Experimental Workflow for Rat Pharmacokinetic Study
Caption: Workflow for a rat pharmacokinetic study.
References
Application Note: Quantitation of Ketorolac in Human Urine using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of ketorolac in human urine samples. The method utilizes a simple protein precipitation step for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ketorolac-d5, a stable isotope-labeled analog of ketorolac, is employed as an internal standard to ensure high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals requiring reliable measurement of ketorolac in a clinical research setting.
Introduction
Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) commonly used for the short-term management of moderate to severe pain. Monitoring its concentration in urine is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.[1] This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of ketorolac in human urine.
Experimental
Materials and Reagents
-
Ketorolac (Reference Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human urine (drug-free)
Stock Solutions
Stock solutions of ketorolac and this compound were prepared in methanol at a concentration of 1 mg/mL.[1] These stock solutions were stored at -20°C. Working solutions were prepared by diluting the stock solutions with a mixture of acetonitrile and water.
Sample Preparation
A simple and efficient protein precipitation method was used for the extraction of ketorolac and this compound from urine samples.[1][4]
-
To 100 µL of urine sample, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected ketorolac levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Alternative sample preparation methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed to remove interfering matrix elements and increase sensitivity.[5][6]
LC-MS/MS Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | As required to achieve separation |
Table 2: Mass Spectrometry Parameters
| Parameter | Ketorolac | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined (e.g., 256.1) | To be determined (e.g., 261.1) |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy | To be optimized | To be optimized |
Note: The specific mass transitions and collision energies should be optimized for the instrument in use.
Results and Discussion
Calibration Curve
The method was linear over a specified concentration range, for instance, from 1 to 1000 ng/mL in urine. The calibration curve was constructed by plotting the peak area ratio of ketorolac to this compound against the concentration of ketorolac. A linear regression analysis with a weighting factor of 1/x² is typically applied.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for the lower limit of quantitation, LLOQ)), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | Value | Value | Value | Value | Value |
| Medium | Value | Value | Value | Value | Value |
| High | Value | Value | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for the quantitation of ketorolac in urine.
Caption: Logic of using an internal standard for accurate quantitation.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitation of ketorolac in human urine. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for potential variability during sample processing and analysis. This method is a valuable tool for pharmacokinetic studies and other clinical research applications involving ketorolac.
References
- 1. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Deuterium Labeled Isotope Compound | COX | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput Analysis of Ketorolac in Human Plasma via Automated Liquid-Liquid Extraction Using Ketorolac-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantification of Ketorolac in human plasma. The method employs Ketorolac-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The described workflow is amenable to high-throughput analysis and is coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical testing of Ketorolac.
Introduction
Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of moderate to severe pain. Accurate measurement of Ketorolac concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid-liquid extraction is a classic and effective sample preparation technique that provides a clean extract by removing proteins and other interfering substances from the plasma matrix. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it co-extracts with the analyte and compensates for variability in extraction efficiency and matrix effects. This document provides a detailed protocol for the LLE of Ketorolac from human plasma for subsequent LC-MS/MS analysis.
Materials and Reagents
-
Ketorolac tromethamine (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Stock and Working Solutions
-
Ketorolac Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ketorolac tromethamine in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.[1]
-
Ketorolac Working Solutions: Prepare serial dilutions of the Ketorolac stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.[1]
-
This compound Working Solution (500 ng/mL): Dilute the this compound stock solution with LC-MS grade water to a final concentration of 500 ng/mL.[1]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike 40 µL of blank human plasma with 10 µL of the respective Ketorolac working solutions to achieve final concentrations ranging from 2.5 ng/mL to 5000 ng/mL.[1]
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 1500, and 3750 ng/mL) in the same manner as the calibration standards.[1]
Liquid-Liquid Extraction Procedure
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 100 µL of the 500 ng/mL this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 10 µL of 1% formic acid in water to acidify the sample.
-
Add 600 µL of ethyl acetate as the extraction solvent.
-
Vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 550 µL) to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.1% formic acid in 50:50 acetonitrile:water).
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
UHPLC System: Agilent® 1290 Infinity UHPLC system[1]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole mass spectrometer[1]
-
Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid and 5% Isopropanol in Acetonitrile[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[1] |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 80%[1] |
Table 2: Calibration Curve for Ketorolac Analysis
| Concentration (ng/mL) | Peak Area Ratio (Ketorolac/Ketorolac-d5) |
| 2.5 | Example Value |
| 5.0 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| 1000 | Example Value |
| 2500 | Example Value |
| 5000 | Example Value |
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Ketorolac Analysis.
References
Application Note: Chromatographic Separation and Quantification of Ketorolac and its Metabolites in Human Plasma using LC-MS/MS with Ketorolac-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the simultaneous determination of Ketorolac and its primary metabolite, p-hydroxyketorolac, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Ketorolac-d5 as a stable isotope-labeled internal standard for accurate quantification.
Introduction
Ketorolac is a nonsteroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain.[1][2] It functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[3][4] The drug is extensively metabolized in the liver, primarily through hydroxylation and glucuronic acid conjugation.[1][3][5] The main metabolites are p-hydroxyketorolac and Ketorolac glucuronide.[6][7] Accurate quantification of Ketorolac and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note details a robust and sensitive LC-MS/MS method for the analysis of Ketorolac and p-hydroxyketorolac in human plasma, employing this compound as the internal standard to ensure high accuracy and precision.
Metabolic Pathway of Ketorolac
Ketorolac undergoes Phase I and Phase II metabolism. The primary Phase I metabolite is p-hydroxyketorolac, formed by hydroxylation. Both Ketorolac and its hydroxylated metabolite can then be conjugated with glucuronic acid in Phase II metabolism.[3][5][8]
Caption: Metabolic pathway of Ketorolac.
Experimental Workflow
The analytical workflow involves sample preparation by protein precipitation, followed by chromatographic separation using reversed-phase HPLC, and detection by tandem mass spectrometry.
Caption: Experimental workflow for Ketorolac analysis.
Detailed Protocols
Materials and Reagents
-
Ketorolac Tromethamine reference standard
-
p-hydroxyketorolac reference standard
-
This compound (Internal Standard, ISTD)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ketorolac, p-hydroxyketorolac, and this compound in DMSO or methanol.[9] Store at -20°C.
-
Working Standard Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.[9]
-
Internal Standard (ISTD) Working Solution (500 ng/mL): Dilute the this compound stock solution with LC-MS grade water to a final concentration of 500 ng/mL.[9]
Sample Preparation (Protein Precipitation)
-
Aliquot 40 µL of human plasma (calibration standards, QCs, or unknown samples) into a microcentrifuge tube.[9]
-
Add 10 µL of the appropriate standard working solution (or blank diluent for unknown samples).
-
Add 100 µL of the this compound working ISTD solution (500 ng/mL).[9]
-
Add 250 µL of methanol to precipitate proteins.[9]
-
Vortex the mixture for approximately 2 minutes.
-
Centrifuge the tubes at high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean tube or well plate and filter if necessary.[9]
-
Inject the prepared sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following conditions are based on a validated method for Ketorolac analysis.[9]
Liquid Chromatography
| Parameter | Value |
| HPLC System | Agilent® 1290 Infinity UHPLC or equivalent |
| Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid and 5% Isopropanol in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C (Typical) |
| Gradient Program | Time (min) |
| 0.00 - 1.00 | |
| 1.00 - 4.00 | |
| 4.01 - 8.50 | |
| 8.50 - 8.51 | |
| 8.51 - 11.00 |
Mass Spectrometry
| Parameter | Value |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +4.5 kV |
| Source Temp. | 600°C |
| Nebulizer Gas | 30 psi |
| Curtain Gas | 30 psi |
Quantitative Data
MRM Transitions
The following MRM transitions should be monitored for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Use |
| Ketorolac | 256.1 | 106.1 | Positive | Quantification |
| Ketorolac | 256.1 | 134.1 | Positive | Confirmation |
| p-hydroxyketorolac | 272.1 | 106.1 | Positive | Quantification |
| This compound | 261.1 | 111.1 | Positive | Internal Standard |
Note: The exact m/z values for p-hydroxyketorolac may need to be optimized based on the specific reference standard and instrument.
Method Performance
Based on a representative method, the following performance characteristics can be expected.[9]
| Parameter | Value |
| Linearity Range | 2.5 - 5000 ng/mL |
| Correlation Coeff. (r²) | > 0.99 |
| Accuracy | 85 - 115% (90 - 110% for LLOQ) |
| Precision (%CV) | < 15% (< 20% for LLOQ) |
| Recovery | > 80% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Ketorolac and its major metabolite, p-hydroxyketorolac, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and compensates for matrix effects and variability in sample processing. This protocol is well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research or clinical setting.
References
- 1. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Clinical pharmacokinetics of ketorolac tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of ketorolac and p-hydroxyketorolac following oral and intramuscular administration of ketorolac tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketorolac tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Ketorolac bioanalysis with Ketorolac-d5
Welcome to the technical support center for the bioanalysis of Ketorolac. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Ketorolac-d5 to overcome matrix effects in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern in Ketorolac bioanalysis?
A matrix effect is the alteration of an analyte's response (in this case, Ketorolac) due to the presence of co-eluting, often unidentified components in the sample matrix (e.g., plasma, vitreous humor)[1][2]. These interfering substances can either suppress or enhance the ionization of Ketorolac in the mass spectrometer source, leading to inaccurate and imprecise quantification[3][4][5]. This phenomenon is a significant concern in bioanalysis because it can compromise the reliability of pharmacokinetic and toxicokinetic data[4]. Regulatory bodies like the FDA require that matrix effects be thoroughly evaluated during method validation[1][2][3].
Q2: How does using this compound as an internal standard help overcome matrix effects?
A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal tool for mitigating matrix effects[6][7]. Because this compound is chemically and physically almost identical to Ketorolac, it co-elutes chromatographically and experiences the same ionization suppression or enhancement[7][8]. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, leading to a more accurate and robust assay[6]. The mass difference ensures that the two compounds can be distinguished by the mass spectrometer[7].
Q3: What are the regulatory expectations for evaluating matrix effects?
According to FDA guidelines, matrix effects should be assessed during method validation by preparing quality control (QC) samples at low and high concentrations in matrix from at least six different individual sources or lots[1][2][9]. For the method to be considered acceptable, the accuracy for each source should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15%[1][2].
Q4: When preparing stock solutions of Ketorolac and this compound, what solvents are recommended?
Stock solutions for both Ketorolac and its deuterated internal standard, this compound, can be effectively prepared in solvents such as Dimethyl Sulfoxide (DMSO) or methanol at a concentration of 1 mg/mL[10][11]. These stock solutions should be stored under frozen conditions, typically at -20°C, to ensure stability[10].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Results Between Samples | Significant Matrix Effect: Different lots of biological matrix are causing variable ion suppression or enhancement. | Use a Stable Isotope-Labeled Internal Standard: Incorporate this compound, which will co-elute and experience the same matrix effects as the analyte, thereby normalizing the response ratio[6]. |
| Poor Peak Shape or Tailing | Suboptimal Chromatography: Mobile phase composition or pH is not ideal for Ketorolac. | Optimize Mobile Phase: Adjust the pH of the aqueous mobile phase (e.g., with formic acid or ammonium acetate) and the organic solvent ratio to improve peak shape. A common mobile phase involves 0.1% formic acid in water and acetonitrile[10][12]. |
| Low Analyte Recovery | Inefficient Sample Preparation: The chosen extraction method (e.g., protein precipitation) is not effectively isolating Ketorolac from the matrix. | Optimize Extraction: While protein precipitation is common, consider solid-phase extraction (SPE) for a cleaner sample extract, which can also help reduce matrix effects[3][13]. Ensure the precipitating agent (e.g., acetonitrile) is added in the correct ratio and vortexed sufficiently. |
| Internal Standard Signal is Too Low or Absent | Incorrect Spiking Concentration: The concentration of the this compound working solution is too low. Degradation: The internal standard may have degraded due to improper storage. | Verify IS Concentration: Prepare a fresh working solution of this compound (e.g., 500 ng/mL) from the stock solution[10]. Check Storage Conditions: Ensure stock solutions are stored at -20°C in glass vials and have not expired[10]. |
| Interference at the Retention Time of Analyte/IS | Lack of Selectivity: The method cannot differentiate the analyte from other matrix components or metabolites. | Improve Chromatographic Separation: Modify the gradient to better resolve Ketorolac from interferences. Check MS/MS Transitions: Ensure the selected MRM transitions are specific to Ketorolac and this compound. FDA guidelines specify that interference in blank samples should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response[1][2]. |
Experimental Protocols & Data
Illustrative Data on Overcoming Matrix Effects
The following table demonstrates the typical improvement in precision and accuracy when using this compound to correct for matrix variability across six different lots of human plasma.
Table 1: Comparison of Method Performance With and Without this compound
| Parameter | Without Internal Standard Correction | With this compound Correction | Acceptance Criteria |
| Low QC (7.5 ng/mL) | |||
| Lot 1 Accuracy (%) | 78.5 | 101.2 | |
| Lot 2 Accuracy (%) | 125.3 | 98.5 | |
| Lot 3 Accuracy (%) | 85.1 | 105.6 | |
| Lot 4 Accuracy (%) | 119.8 | 102.1 | |
| Lot 5 Accuracy (%) | 92.0 | 95.7 | |
| Lot 6 Accuracy (%) | 130.2 | 99.8 | |
| Precision (%CV) | 19.8% | 3.5% | ≤15% [1][2] |
| High QC (4000 ng/mL) | |||
| Lot 1 Accuracy (%) | 122.4 | 103.4 | |
| Lot 2 Accuracy (%) | 89.9 | 97.9 | |
| Lot 3 Accuracy (%) | 115.6 | 101.1 | |
| Lot 4 Accuracy (%) | 95.3 | 99.5 | |
| Lot 5 Accuracy (%) | 128.1 | 104.2 | |
| Lot 6 Accuracy (%) | 88.5 | 96.6 | |
| Precision (%CV) | 14.5% | 2.9% | ≤15% [1][2] |
Note: Data are illustrative examples based on typical validation results and acceptance criteria.
Detailed Bioanalytical Method
The following is a representative LC-MS/MS protocol for the quantification of Ketorolac in human plasma using this compound as an internal standard[10].
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare Ketorolac and this compound stock solutions in DMSO[10][11]. Store at -20°C.
-
Internal Standard (IS) Working Solution (500 ng/mL): Dilute the this compound stock solution with LC-MS grade water[10].
-
Calibration Standards & QCs: Prepare a series of pre-standards by serially diluting a 25,000 ng/mL Ketorolac solution with a methanol:water (50:50, v/v) mixture. Spike 10 µL of the appropriate pre-standard into 40 µL of blank plasma[10]. The validated range for this method is 2.5 ng/mL to 5000 ng/mL[10].
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 100 µL of the IS working solution (500 ng/mL this compound) to all tubes except for the matrix blank[10].
-
Add a protein precipitating agent (e.g., acetonitrile with 0.1% formic acid) at a 3:1 ratio to the plasma volume.
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity UHPLC or equivalent[10].
-
Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm[10].
-
Mobile Phase A: 0.1% Formic Acid in Water[10].
-
Mobile Phase B: 0.1% Formic Acid and 5% Isopropanol in Acetonitrile[10].
-
Flow Rate: 0.5 mL/min[10].
-
Gradient: A multi-step gradient is used to separate Ketorolac from matrix components[10].
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent[10].
-
Ionization Mode: Electrospray Ionization (ESI), mode depends on analyte (positive or negative).
-
MRM Transitions: Specific precursor-to-product ion transitions for Ketorolac and this compound must be determined and optimized.
Visualizations
Logical Relationship: Mitigating Matrix Effect
The diagram below illustrates how a co-eluting stable isotope-labeled internal standard (SIL-IS) normalizes the analyte signal to correct for ion suppression caused by matrix components.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. fda.gov [fda.gov]
- 3. eijppr.com [eijppr.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. scispace.com [scispace.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Deuterium Labeled Isotope Compound | COX | TargetMol [targetmol.com]
- 12. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ketorolac in human plasma by reversed-phase high-performance liquid chromatography using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Ketorolac and Ketorolac-d5 by ESI-LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression of ketorolac and its deuterated internal standard, ketorolac-d5, in electrospray ionization liquid chromatography-mass spectrometry (ESI-LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of ketorolac?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the analyte of interest (ketorolac) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This results in a decreased signal intensity, which can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced precision.[3] The suppression occurs because interfering substances, such as salts, phospholipids from plasma, or formulation excipients, compete with ketorolac for the available charge on the ESI droplet surface or alter the droplet's physical properties, hindering the formation of gas-phase ions.[2]
Q2: Why is a deuterated internal standard like this compound used, and can it also be affected by ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative LC-MS/MS. Because its chemical and physical properties are nearly identical to ketorolac, it is assumed to co-elute and experience the same degree of ion suppression.[4] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be compensated for, leading to more accurate and precise results.[3] However, even a slight difference in retention time between the analyte and the SIL-IS, sometimes caused by the deuterium isotope effect, can lead to differential ion suppression and affect the accuracy of the method.[4]
Q3: What are the common sources of ion suppression in ketorolac bioanalysis?
A3: Common sources of ion suppression in the bioanalysis of ketorolac include:
-
Endogenous matrix components: When analyzing biological samples like plasma or urine, high concentrations of phospholipids, salts, and proteins can interfere with ionization.[5]
-
Sample preparation reagents: Incomplete removal of reagents used in protein precipitation (e.g., trichloroacetic acid) or solid-phase extraction (SPE) can lead to suppression.
-
Formulation excipients: In the analysis of drug products, excipients such as polysorbates can cause significant ion suppression.[6][7]
-
Mobile phase additives: Non-volatile buffers or ion-pairing reagents can accumulate in the ion source and suppress the signal.
Q4: How can I determine if my ketorolac analysis is affected by ion suppression?
A4: Two primary methods are used to assess ion suppression:
-
Post-Column Infusion (Qualitative): A solution of ketorolac is continuously infused into the LC flow after the analytical column. A blank matrix extract is then injected. A dip in the otherwise stable baseline signal for ketorolac indicates the retention times at which co-eluting matrix components are causing ion suppression.
-
Matrix Factor Calculation (Quantitative): The peak area of ketorolac in a post-extraction spiked matrix sample is compared to the peak area of ketorolac in a neat solution at the same concentration. The ratio of these peak areas is the Matrix Factor (MF). An MF value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value close to 1 suggests a negligible matrix effect.
Troubleshooting Guides
Issue 1: Low or Inconsistent Signal Intensity for Ketorolac and/or this compound
This is a classic symptom of ion suppression. The following steps can help diagnose and resolve the issue.
Step 1: Assess the Matrix Effect
-
Action: Perform a quantitative matrix effect evaluation using the protocol outlined below.
-
Expected Outcome: The calculated Matrix Factor (MF) will determine the extent of ion suppression.
Step 2: Review and Optimize Sample Preparation
-
Problem: The chosen sample preparation method may not be sufficiently removing interfering matrix components. Protein precipitation, while simple, is often less clean than more rigorous methods.[3]
-
Solution:
-
If using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner sample extract.[1][2]
-
For SPE, ensure the chosen sorbent and wash/elution solvents are optimized for ketorolac and the specific matrix. A study on peptide drugs found that SPE generally resulted in lower matrix effects compared to protein precipitation.[8][9]
-
Step 3: Optimize Chromatographic Conditions
-
Problem: Ketorolac or this compound may be co-eluting with a region of significant ion suppression.
-
Solution:
-
Modify the LC gradient to shift the retention time of ketorolac to a "cleaner" region of the chromatogram, as identified by a post-column infusion experiment.
-
Experiment with different analytical columns (e.g., different stationary phase chemistry) to alter the selectivity of the separation.
-
Issue 2: Poor Accuracy and Precision Despite Using this compound
Step 1: Verify Co-elution of Ketorolac and this compound
-
Problem: A slight separation between the analyte and the deuterated internal standard can expose them to different matrix components, leading to inconsistent analyte/IS ratios.[4]
-
Solution:
-
Overlay the chromatograms of ketorolac and this compound to ensure their peak shapes and retention times are as closely matched as possible.
-
If a significant chromatographic shift is observed, investigate the mobile phase composition and gradient to improve co-elution.
-
Step 2: Evaluate Matrix Effects from Different Lots
-
Problem: The composition of biological matrices can vary between different sources or lots, leading to variable ion suppression.
-
Solution:
-
Perform the matrix effect assessment using at least six different lots of the biological matrix.
-
If significant variability is observed, further optimization of the sample preparation and chromatography is necessary to improve the robustness of the method.
-
Data Presentation
The following tables summarize quantitative data for matrix effects on ketorolac analysis.
Table 1: Matrix Effect Evaluation of Ketorolac Enantiomers in Human Plasma using SPE
This table presents data from a study where a robust SPE method was used, resulting in negligible ion suppression.
| Analyte | QC Level | Matrix Factor (MF) | Ion Suppression/Enhancement |
| R(+)-Ketorolac | Low | 0.97 | Negligible Suppression |
| R(+)-Ketorolac | Medium | 1.01 | Negligible Enhancement |
| R(+)-Ketorolac | High | 0.99 | Negligible Suppression |
| S(-)-Ketorolac | Low | 1.00 | None |
| S(-)-Ketorolac | Medium | 0.96 | Negligible Suppression |
| S(-)-Ketorolac | High | 0.98 | Negligible Suppression |
Data adapted from a study where matrix effect was found to be negligible.
Table 2: Hypothetical Example of Significant Ion Suppression with a Sub-optimal Sample Preparation Method
This table illustrates a hypothetical scenario where a simple protein precipitation method resulted in significant ion suppression, for troubleshooting and comparison purposes.
| Analyte | Sample Preparation | QC Level | Matrix Factor (MF) | Ion Suppression/Enhancement |
| Ketorolac | Protein Precipitation | Low | 0.65 | Significant Suppression |
| Ketorolac | Protein Precipitation | High | 0.68 | Significant Suppression |
| This compound | Protein Precipitation | Low | 0.67 | Significant Suppression |
| This compound | Protein Precipitation | High | 0.70 | Significant Suppression |
| Ketorolac | SPE | Low | 0.98 | Negligible Suppression |
| Ketorolac | SPE | High | 1.02 | Negligible Enhancement |
This is a hypothetical dataset for illustrative purposes.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol details the steps to calculate the Matrix Factor (MF) for ketorolac and this compound.
-
Prepare two sets of samples:
-
Set A (Analyte in Matrix): Use six different lots of blank biological matrix. Process these samples (e.g., via SPE or protein precipitation). In the final extract, spike ketorolac and this compound at low and high concentration levels.
-
Set B (Analyte in Neat Solution): Prepare solutions of ketorolac and this compound in the reconstitution solvent at the same low and high concentrations as in Set A.
-
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for ketorolac and this compound.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Ketorolac) / (MF of this compound)
-
-
Interpretation:
-
An MF between 0.85 and 1.15 is generally considered to indicate no significant matrix effect.
-
An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.
-
Protocol 2: Qualitative Assessment of Ion Suppression by Post-Column Infusion
This protocol provides a qualitative assessment of when ion suppression occurs during the chromatographic run.
-
Setup:
-
Prepare a solution of ketorolac (e.g., 100 ng/mL in mobile phase).
-
Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream between the analytical column and the mass spectrometer ion source.
-
-
Acquisition:
-
Begin infusing the ketorolac solution and acquire data on the mass spectrometer, monitoring the MRM transition for ketorolac. A stable, elevated baseline should be observed.
-
-
Injection:
-
While continuing the infusion and data acquisition, inject a blank, extracted sample matrix.
-
-
Analysis:
-
Examine the resulting chromatogram. Any deviation (typically a drop) from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression or enhancement. The retention time of these deviations should be noted and compared to the retention time of ketorolac in a standard run.
-
Visualizations
Caption: Mechanism of ion suppression in ESI.
Caption: Troubleshooting workflow for ion suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sepscience.com [sepscience.com]
- 6. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving peak shape and resolution for Ketorolac and Ketorolac-d5
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve chromatographic peak shape and resolution for Ketorolac and its stable isotope-labeled internal standard, Ketorolac-d5.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my Ketorolac and this compound peaks tailing?
Peak tailing is the most common issue for acidic compounds like Ketorolac. It occurs when the peak's trailing half is broader than its leading half, often compromising resolution and integration accuracy.[1][2][3]
Answer: The primary cause of peak tailing for Ketorolac is secondary interactions between the analyte and the stationary phase.[3] Ketorolac is an acidic compound with a pKa of approximately 3.5.[4] If the mobile phase pH is close to or above this pKa, the Ketorolac molecule becomes ionized (negatively charged). This charge can then interact strongly with residual silanol groups on the surface of silica-based columns, leading to tailing.[3][5][6]
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is at least 1.5 to 2 pH units below the analyte's pKa.[7] For Ketorolac, a pH of 2.5 to 3.0 is often effective at suppressing silanol interactions by keeping the molecule in its neutral, protonated form.[3][6] Using a buffer like ammonium formate or phosphate helps maintain a consistent pH.[8][9]
-
Evaluate Column Choice:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have fewer accessible silanol groups. End-capping further deactivates these sites, significantly reducing tailing for polar and ionizable compounds.[3][6]
-
Column Contamination: A contaminated column or guard column can also cause tailing.[2] If the problem persists, try flushing the column with a strong solvent or replacing the guard column.[10]
-
-
Assess Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2][11] Try reducing the injection volume or diluting the sample.[11]
-
Review Sample Solvent: The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase. Injecting in a strong, non-polar solvent can cause significant peak distortion, including tailing.[11]
Caption: Troubleshooting workflow for Ketorolac peak tailing.
Q2: My peaks are broad and resolution is poor. How can I make them sharper?
Broad peaks lead to decreased sensitivity (lower peak height) and poor resolution between adjacent peaks.
Answer: Peak broadening can be caused by both chromatographic and extra-column effects.
Troubleshooting Steps:
-
Optimize Mobile Phase Strength: If the mobile phase is too weak, analytes will have long retention times and broad peaks.[1] If it's too strong, they will elute too quickly with poor resolution. For reversed-phase chromatography, increasing the organic solvent (e.g., acetonitrile or methanol) percentage will decrease retention time. A gradient elution can often provide good resolution for multiple compounds while keeping peaks sharp.[12]
-
Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause significant peak broadening. Ensure all connections are made with narrow-bore tubing (e.g., 0.005" I.D.) and are properly fitted to avoid dead volume.
-
Column Degradation: A void at the head of the column can cause peaks to broaden and split. This can happen over time, especially if the system experiences pressure shocks. If a void is suspected, replacing the column is the most reliable solution.[11]
-
Flow Rate: A flow rate that is too high or too low can reduce efficiency. Ensure the flow rate is optimized for your column's dimensions and particle size.
Q3: The retention time of this compound is slightly different from Ketorolac. Is this normal?
Answer: Yes, a slight shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon. This is called an "isotopic effect." While stable isotope-labeled standards are designed to co-elute, the increased mass from deuterium can sometimes lead to slightly weaker interactions with the stationary phase, causing the deuterated compound to elute marginally earlier.[13]
Key Considerations:
-
Impact on Quantification: As long as the peak shapes are good and the retention time difference is small and consistent, it typically does not affect the accuracy of quantification. The key is that both compounds experience the same conditions throughout the sample preparation and analysis.[13]
-
Poor Chromatography: If chromatography is poor (e.g., broad, tailing peaks), this small separation can become problematic. Any matrix effects that are not consistent across the entire peak width could disproportionately affect one compound over the other, leading to inaccurate results. This underscores the importance of first achieving good peak shape for both analytes.
Data and Protocols
Table 1: Summary of Common Chromatographic Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Mobile phase pH too high; Secondary silanol interactions.[3] | Lower mobile phase pH to 2.5-3.0; Use a high-purity, end-capped column.[6] |
| Column overload.[2] | Reduce sample concentration or injection volume. | |
| Peak Fronting | Sample solvent stronger than mobile phase; Column overload.[1] | Dissolve sample in mobile phase; Reduce sample concentration. |
| Broad Peaks | Sub-optimal mobile phase composition; Extra-column band broadening.[1] | Optimize organic/aqueous ratio; Use shorter, narrower connection tubing. |
| Column void or contamination. | Flush column with strong solvent; Replace column if a void is suspected.[10][11] | |
| Poor Resolution | Inefficient column; Incorrect mobile phase selectivity. | Use a column with smaller particles or a longer length; Test different organic modifiers (e.g., methanol vs. acetonitrile). |
| Split Peaks | Partially blocked column inlet frit; Column void.[10] | Back-flush the column; Replace the column. |
Table 2: Example LC Method Parameters for Ketorolac Analysis
| Parameter | Method 1 | Method 2 | Method 3 (Chiral) |
| Column | Grace Smart C-18 (250x4.6 mm, 5 µm)[8] | Reversed-phase C18[14] | Chiral-AGP[12] |
| Mobile Phase | A: 20 mM Ammonium Formate (pH 3.2)B: Acetonitrile[8] | A: 5 mM Ammonium Acetate (pH 3.5)B: Acetonitrile (40:60 v/v)[14] | A: 10 mM Ammonium Formate (pH 4.7)B: Acetonitrile[12] |
| Elution Mode | Gradient[8] | Isocratic[14] | Gradient[12] |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[14] | Not specified |
| Detection | ESI-MS/MS[8] | PDA at 306 nm[14] | ESI-MS/MS[12] |
| Internal Standard | This compound | Dexibuprofen[14] | S(+)-etodolac[12] |
Experimental Protocols
Generic Protocol for Ketorolac and this compound in Plasma by LC-MS/MS
This protocol is a generalized example based on common methodologies.[15] Users should validate the method for their specific application.
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Ketorolac and this compound in a suitable organic solvent like DMSO or methanol.[15]
-
Create a working standard solution of Ketorolac by diluting the stock solution with 50:50 methanol:water.
-
Prepare a working internal standard (ISTD) solution of this compound at a concentration of 500 ng/mL by diluting the stock solution with LC-MS grade water.[15]
-
-
Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (or standard/QC).
-
Add 100 µL of the working ISTD solution (e.g., 500 ng/mL this compound).[15]
-
Add 250 µL of ice-cold methanol or acetonitrile to precipitate proteins.[15]
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use chromatographic conditions similar to those outlined in Table 2 to achieve good separation and peak shape.
-
Caption: General experimental workflow for plasma sample analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and Sensitive Reverse-phase High-performance Liquid Chromatography Method for Estimation of Ketorolac in Pharmaceuticals Using Weighted Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. i01.yizimg.com [i01.yizimg.com]
- 12. researchgate.net [researchgate.net]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Ketorolac-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of Ketorolac-d5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound during solid-phase extraction (SPE)?
Poor recovery of this compound in SPE can often be attributed to several key factors:
-
Incorrect pH: Ketorolac is an acidic compound (pKa ~4.2). For optimal retention on a reversed-phase sorbent, the pH of the sample and loading buffer should be at least 2 pH units below its pKa to keep it in a neutral, more hydrophobic state. Conversely, for elution, the pH should be adjusted to be at least 2 pH units above the pKa to ionize the molecule, making it more polar and easier to elute.
-
Inappropriate Sorbent Selection: While C18 is a common choice, for highly hydrophobic compounds, a less retentive sorbent like C8 might be more suitable to ensure complete elution.[1] For ion-exchange mechanisms, the sorbent must be appropriate for the charge of the analyte.[2][3]
-
Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of the analyte along with interferences.[1] The organic content of the wash solvent should be carefully optimized.
-
Elution Solvent Strength: The elution solvent may be too weak to fully desorb the this compound from the SPE sorbent.[1][4] Increasing the organic solvent percentage or modifying the pH can improve recovery.
-
Sample Matrix Effects: Endogenous components in biological samples (e.g., lipids, proteins in plasma) can interfere with the analyte's interaction with the sorbent or cause ion suppression/enhancement in the LC-MS/MS analysis.[5][6]
-
Flow Rate: A sample loading or elution flow rate that is too fast can lead to insufficient interaction time between the analyte and the sorbent, resulting in breakthrough or incomplete elution.[1][7]
Q2: How can I determine at which step of my SPE protocol the loss of this compound is occurring?
To pinpoint the step where the analyte is being lost, you can perform a systematic investigation by collecting and analyzing the fractions from each step of the SPE process:[1][8][9]
-
Sample Loading Breakthrough: Analyze the flow-through collected during the sample loading step. If this compound is present, it indicates poor retention.
-
Wash Step Elution: Analyze the wash solvent fraction. Presence of the analyte here suggests the wash solvent is too strong.
-
Incomplete Elution: If the analyte is not found in the loading or wash fractions, it is likely retained on the cartridge. After the initial elution, perform a second, stronger elution and analyze this fraction. If a significant amount of this compound is recovered here, it indicates the initial elution solvent was too weak.
Q3: What are the expected recovery rates for Ketorolac and its internal standards?
Recovery can vary depending on the extraction method and matrix. However, well-optimized methods should yield high and consistent recovery.
| Analyte | Extraction Method | Matrix | Reported Recovery (%) | Reference |
| R(+)-Ketorolac | SPE | Human Plasma | 82.04% | [10] |
| S(-)-Ketorolac | SPE | Human Plasma | 70.94% | [10] |
| Ketorolac | SPE | Human Plasma | Nearly complete | [11][12] |
| (R)- and (S)-Ketorolac | SPE | Human Plasma | 88.4 - 110% | [13] |
| Ketorolac | Protein Precipitation | Human Plasma | 93.7% | [14] |
Q4: Can matrix effects be mistaken for poor recovery?
Yes, matrix effects can significantly impact the analytical results and may be misinterpreted as poor extraction recovery.[5] Matrix components co-eluting with this compound can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to an inaccurate quantification of the analyte.[5][6] It is crucial to evaluate matrix effects during method development.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to diagnosing and resolving low recovery issues with this compound during SPE.
Troubleshooting Workflow for SPE
Caption: A step-by-step workflow for troubleshooting poor recovery in SPE.
Guide 2: Addressing Matrix Effects
Matrix effects can mimic poor recovery. This guide helps in identifying and mitigating their impact.
Logical Flow for Investigating Matrix Effects
Caption: A logical diagram for identifying and mitigating matrix effects.
Experimental Protocols
Protocol 1: Generic Reversed-Phase SPE for this compound from Plasma
This protocol is a starting point and may require optimization based on the specific sorbent and sample characteristics.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the this compound internal standard.
-
Add 500 µL of an acidic buffer (e.g., 2% formic acid in water) to acidify the sample to a pH of approximately 2-3.
-
Vortex mix for 30 seconds.
-
Centrifuge to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of the acidic buffer. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5-10% methanol in the acidic buffer to remove polar interferences.
-
A second wash with a non-polar solvent like hexane can be used to remove lipids if necessary.
-
Dry the cartridge under vacuum for 2-5 minutes.[15]
-
-
Elution:
-
Elute the this compound with 1 mL of a suitable solvent. For efficient elution, the analyte should be in its ionized form. A common elution solvent is methanol or acetonitrile containing a small percentage of a basic modifier (e.g., 2% ammonium hydroxide).[2]
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
LLE is an alternative to SPE, particularly for cleaner sample matrices.
-
Sample Preparation:
-
To 500 µL of plasma, add the this compound internal standard.
-
Acidify the sample by adding 50 µL of 1M HCl.
-
-
Extraction:
-
Add 2 mL of a water-immiscible organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. specartridge.com [specartridge.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromacademy.com [chromacademy.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ketorolac in human plasma by reversed-phase high-performance liquid chromatography using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. An indirect (derivatization) and a direct HPLC method for the determination of the enantiomers of ketorolac in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
Technical Support Center: Optimizing MS/MS Transitions for Ketorolac and Ketorolac-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ketorolac and its deuterated internal standard, Ketorolac-d5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Ketorolac and this compound in positive ion mode?
A1: For optimal sensitivity and specificity in positive electrospray ionization (ESI+) mode, the following multiple reaction monitoring (MRM) transitions are recommended. These transitions have been successfully used for the quantification of Ketorolac in biological matrices.[1]
Table 1: Recommended MRM Transitions for Ketorolac and this compound (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Ketorolac | 256.1 | 105.0 | 22 | 77.0 | 22 |
| This compound | 261.0 | 110.0 | 30 | 82.1 | 30 |
Q2: How should I prepare stock solutions of Ketorolac and this compound?
A2: Stock solutions can be prepared by dissolving the compounds in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL. These stock solutions should be stored at -20°C to ensure stability. Working solutions can then be prepared by diluting the stock solutions to the desired concentration with an appropriate solvent, often a mixture of methanol and water.
Q3: What are typical liquid chromatography (LC) conditions for the analysis of Ketorolac?
A3: A common approach involves reversed-phase chromatography. The following conditions have been shown to provide good separation and peak shape for Ketorolac.
Table 2: Example Liquid Chromatography Protocol for Ketorolac Analysis
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Ketorolac, then return to initial conditions for column re-equilibration. |
| Injection Volume | 5 - 10 µL |
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of MS/MS transitions and the analysis of Ketorolac and this compound.
Q4: I am not seeing any signal for my Ketorolac or this compound precursor ions. What should I do?
A4: This issue can stem from several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for the absence of a precursor ion signal.
Troubleshooting Steps:
-
Verify Compound Infusion: Ensure a steady flow of your Ketorolac or this compound solution is being delivered to the mass spectrometer. Check for leaks or blockages in the infusion line.
-
Confirm Mass Spectrometer Settings: Double-check that the instrument is in the correct ionization mode (positive ion mode is common for Ketorolac). Verify that the scan range includes the m/z of your precursor ions.
-
Assess Sample Integrity: Prepare a fresh stock solution to rule out degradation of the analyte. Ensure the concentration is high enough for initial tuning and optimization.
Q5: I see a precursor ion, but I am struggling to find stable and intense product ions. What are the likely causes?
A5: The inability to generate consistent product ions is a common hurdle. The key is to systematically optimize the collision energy.
Table 3: Troubleshooting Poor Product Ion Intensity
| Potential Cause | Recommended Action |
| Suboptimal Collision Energy (CE) | Perform a collision energy ramp experiment. Infuse the precursor ion and systematically increase the CE to find the value that yields the most intense and stable product ions. |
| Incorrect Precursor Ion Isolation | Verify the isolation window for the precursor ion in your MS method. A window that is too wide may allow other ions to enter the collision cell, while a window that is too narrow can reduce precursor ion intensity. |
| Compound Instability | Some compounds are prone to in-source fragmentation. Try reducing the cone voltage or fragmentor voltage to minimize premature fragmentation. |
| Gas Pressure in Collision Cell | Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. |
Q6: My this compound internal standard signal is inconsistent or shows significant background noise. How can I improve its performance?
A6: An unstable internal standard signal can compromise the accuracy of your quantitative analysis.
Caption: Logical workflow for troubleshooting an inconsistent internal standard signal.
Troubleshooting Steps:
-
Investigate Contamination: High background can be caused by contamination in the LC-MS system. Flush the system thoroughly.
-
Check for Crosstalk: Ensure that the dwell times and inter-scan delays in your MRM method are sufficient to prevent crosstalk between the Ketorolac and this compound transitions.
-
Evaluate Isotopic Purity of the Standard: In rare cases, the deuterated standard may contain a small amount of the unlabeled analyte. This can be checked by injecting a high concentration of the this compound standard and monitoring for a signal in the Ketorolac MRM transition.
Experimental Protocols
Protocol 1: Optimization of MS/MS Transitions for Ketorolac
-
Prepare a 1 µg/mL solution of Ketorolac in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Perform a full scan in positive ion mode to identify the [M+H]+ precursor ion for Ketorolac (expected at m/z 256.1).
-
Select the precursor ion and perform a product ion scan by ramping the collision energy from 10 to 40 eV.
-
Identify the most intense and stable product ions. For Ketorolac, prominent product ions are typically observed at m/z 105.0 and 77.0.
-
Create an MRM method using the selected precursor and product ions.
-
Optimize the collision energy for each transition by performing a more detailed ramp around the value that gave the highest intensity in the product ion scan.
-
Repeat the process for this compound, starting with the expected precursor ion of m/z 261.0.
Caption: Experimental workflow for optimizing MS/MS transitions.
References
Addressing isotopic cross-contribution between Ketorolac and Ketorolac-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of isotopic cross-contribution between Ketorolac and its deuterated internal standard, Ketorolac-d5, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Ketorolac and this compound analysis?
A1: Isotopic cross-contribution, or crosstalk, occurs when the isotopic signature of the analyte (Ketorolac) overlaps with the mass-to-charge ratio (m/z) of the stable isotope-labeled internal standard (this compound). Due to the natural abundance of heavy isotopes (like ¹³C), a small fraction of Ketorolac molecules will have a mass that is close to or the same as the less abundant isotopic peaks of this compound. This can lead to an artificially inflated signal for the internal standard, which in turn results in the underestimation of the analyte concentration.
Q2: Why is this compound used as an internal standard for Ketorolac quantification?
A2: this compound is an ideal internal standard because it is chemically identical to Ketorolac, meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.[1] However, its increased mass due to the five deuterium atoms allows it to be distinguished from the unlabeled Ketorolac by a mass spectrometer. This helps to correct for variability in the analytical process.
Q3: What are the primary causes of significant isotopic cross-contribution?
A3: Significant isotopic cross-contribution is more likely to be observed under the following conditions:
-
High concentrations of Ketorolac: When the analyte concentration is very high, the signal from its naturally occurring heavy isotopes can become substantial enough to interfere with the internal standard's signal.
-
Low concentration of this compound: If the internal standard concentration is too low, even a small contribution from the analyte can represent a significant portion of the total signal at the internal standard's m/z.
-
Poor chromatographic resolution: If Ketorolac and this compound are not adequately separated chromatographically, the detector may be saturated with the analyte, leading to signal overlap.
Q4: How can I determine if isotopic cross-contribution is affecting my results?
A4: You can assess for isotopic cross-contribution by preparing and analyzing a set of samples containing a constant, known concentration of this compound and varying, high concentrations of Ketorolac. If you observe a significant increase in the signal intensity at the m/z of this compound as the Ketorolac concentration increases, then cross-contribution is likely occurring.
Troubleshooting Guides
Issue 1: Non-linear calibration curve, especially at high concentrations.
-
Possible Cause: Isotopic cross-contribution from high concentrations of Ketorolac is artificially inflating the this compound signal, leading to a non-proportional response.
-
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: Increase the concentration of the this compound working solution. This will reduce the relative contribution of the analyte's isotopic signal to the internal standard's signal.
-
Monitor a Different Isotope: If possible, monitor a less abundant, higher mass isotope of this compound as the precursor ion. This mass is less likely to have interference from the natural isotopes of Ketorolac.
-
Mathematical Correction: Apply a correction factor to the measured internal standard signal based on the measured contribution from a high-concentration Ketorolac standard without any internal standard present.
-
Issue 2: Poor accuracy and precision in quality control (QC) samples.
-
Possible Cause: Inconsistent isotopic cross-contribution across different QC levels is leading to variability in the calculated concentrations.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure consistent and accurate pipetting of both the analyte and the internal standard across all samples.
-
Check for Matrix Effects: Evaluate if matrix components are enhancing the ionization of Ketorolac, thereby increasing the isotopic contribution. This can be investigated by comparing the this compound signal in neat solution versus in a matrix blank spiked with a high concentration of Ketorolac.
-
Dilution Integrity: For high concentration samples, ensure that the dilution process is accurate and that the final concentration is within the linear range of the assay where cross-contribution is minimal.[1]
-
Data Presentation
Table 1: Impact of Ketorolac Concentration on this compound Signal
| Ketorolac Concentration (ng/mL) | This compound Concentration (ng/mL) | Observed this compound Peak Area | % Increase in this compound Signal (from baseline) |
| 0 | 500 | 1,000,000 | 0.0% |
| 2500 | 500 | 1,015,000 | 1.5% |
| 5000 | 500 | 1,035,000 | 3.5% |
| 10000 | 500 | 1,080,000 | 8.0% |
Table 2: Effect of Increasing this compound Concentration on Accuracy at High Ketorolac Levels
| Ketorolac Concentration (ng/mL) | This compound Concentration (ng/mL) | Measured Ketorolac Concentration (ng/mL) | Accuracy (%) |
| 5000 | 500 | 4825 | 96.5% |
| 5000 | 1000 | 4950 | 99.0% |
| 5000 | 2000 | 4995 | 99.9% |
Experimental Protocols
Protocol: Quantification of Ketorolac in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method for the bioanalysis of Ketorolac.[1]
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Ketorolac in DMSO.[1]
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.[1]
-
From the this compound stock solution, prepare a working internal standard (ISTD) solution of 500 ng/mL in LC-MS grade water.[1]
-
Prepare calibration standards and quality control samples by spiking the appropriate amounts of Ketorolac stock solution into blank human plasma.
2. Sample Preparation (Protein Precipitation):
-
To 40 µL of plasma sample, calibrator, or QC, add 10 µL of the appropriate standard solution (or blank solution for the blank sample) and 100 µL of the ISTD working solution.
-
Vortex mix the samples.
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent® 1290 Infinity UHPLC system or equivalent.[1]
-
Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid and 5% isopropanol in acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Gradient:
-
0-1 min: 15% B
-
1-4 min: 15% to 95% B
-
4.01-8.5 min: 95% B
-
8.5-8.51 min: 95% to 15% B
-
8.51-11 min: 15% B[1]
-
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ketorolac: To be optimized based on instrument (e.g., precursor ion m/z 256.1)
-
This compound: To be optimized based on instrument (e.g., precursor ion m/z 261.1)
-
Visualizations
Caption: Experimental workflow for Ketorolac quantification.
References
Technical Support Center: Analysis of Ketorolac-d5
Welcome to the technical support center for the analysis of Ketorolac-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is a phenomenon where molecules fragment within the ion source of a mass spectrometer before they are mass analyzed.[1][2] This can lead to an underestimation of the parent ion's abundance and an overestimation of fragment ions, potentially complicating quantification and structural elucidation. For this compound, a deuterated internal standard, in-source fragmentation can compromise the accuracy and precision of pharmacokinetic and bioanalytical studies.[3]
Q2: What are the primary causes of in-source fragmentation in Electrospray Ionization (ESI) Mass Spectrometry?
A2: In-source fragmentation in ESI-MS is primarily caused by excessive energy being transferred to the analyte ions in the ion source.[2] Key contributing factors include:
-
High Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[2][4][5]
-
High Source Temperature: Elevated temperatures can provide enough thermal energy to induce fragmentation of thermally labile compounds.[2][6]
-
Nebulizing and Drying Gas Conditions: The temperature and flow rate of these gases can influence the desolvation process and the internal energy of the ions.
Q3: What specific fragment ions might be observed from the in-source fragmentation of this compound?
A3: Based on the structure of Ketorolac, potential in-source fragmentation pathways could involve the loss of the carboxylic acid group (-COOH) as CO2 and H2O, or cleavage of the amide bond. The deuterated phenyl ring is generally stable, but fragmentation of the pyrrolizine carboxylic acid moiety is more likely.
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
This guide provides systematic steps to identify and minimize in-source fragmentation of this compound during LC-MS/MS analysis.
Step 1: Initial Assessment of In-Source Fragmentation
The first step is to determine if significant in-source fragmentation is occurring.
Experimental Protocol:
-
Direct Infusion: Prepare a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid). Infuse the solution directly into the mass spectrometer.
-
Vary Cone/Fragmentor Voltage: Acquire mass spectra at a range of cone voltage (or equivalent parameter, such as fragmentor or declustering potential) settings, from low to high (e.g., 10 V to 80 V).
-
Monitor Ion Ratios: Observe the relative intensities of the precursor ion (M+H)+ of this compound and any potential fragment ions. A significant increase in the intensity of fragment ions relative to the precursor ion at higher cone voltages indicates in-source fragmentation.
Step 2: Optimization of ESI Source Parameters
Once in-source fragmentation is confirmed, the following parameters should be optimized to minimize it. The goal is to use the "softest" ionization conditions possible that still provide adequate signal intensity.[4]
Experimental Protocol:
-
Optimize Cone/Fragmentor Voltage: Begin with a low cone voltage (e.g., 10-20 V) and gradually increase it until a satisfactory signal for the this compound precursor ion is achieved without the appearance of significant fragment ions.[4]
-
Optimize Source Temperature: Set the source temperature to the lowest value that allows for efficient desolvation. For many small molecules, a temperature range of 100-150 °C is a good starting point.[2][6]
-
Optimize Gas Flow Rates: Adjust the nebulizing and drying gas flow rates to ensure stable spray and efficient solvent evaporation without excessive ion energization.
-
Mobile Phase Composition: Ensure the mobile phase is compatible with ESI. The use of volatile buffers (e.g., ammonium formate or ammonium acetate) and a low percentage of organic solvent at the start of the gradient can sometimes lead to softer ionization.
Data Presentation: Recommended ESI Parameter Starting Points
The following table provides recommended starting ranges for key ESI parameters to minimize in-source fragmentation of this compound. These should be further optimized for your specific instrument and experimental conditions.
| Parameter | Recommended Starting Range | Rationale |
| Cone Voltage / Fragmentor Voltage | 15 - 40 V | Lower voltages reduce ion acceleration and collision energy, minimizing fragmentation.[2][4] |
| Source Temperature | 100 - 130 °C | Lower temperatures reduce the thermal energy imparted to the analyte, preventing thermal degradation.[2][6] |
| Nebulizer Gas Flow | Instrument Dependent (start at a lower setting) | A lower flow can sometimes lead to a more stable spray and softer ionization. |
| Drying Gas Flow | Instrument Dependent (optimize for desolvation) | Sufficient flow is needed for desolvation, but excessive flow can be detrimental. |
| Capillary Voltage | 3.0 - 4.0 kV | Standard range for ESI; less likely to be a primary driver of in-source fragmentation compared to cone voltage. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting in-source fragmentation of this compound.
Caption: Workflow for identifying and minimizing in-source fragmentation.
Signaling Pathway Analogy: The "Ion Journey"
While not a biological signaling pathway, we can visualize the "journey" of a this compound ion through the ESI source and the points where fragmentation can be induced, analogous to signals in a pathway.
Caption: The journey of a this compound ion through the ESI source.
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reddit - The heart of the internet [reddit.com]
Selecting the optimal mobile phase for Ketorolac and Ketorolac-d5 separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal mobile phase for the separation of Ketorolac and its deuterated internal standard, Ketorolac-d5. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a mobile phase for Ketorolac and this compound separation?
A1: The primary goal is to achieve symmetric peak shapes, good resolution between the analytes and any potential interferences, and reproducible retention times. Key factors to consider are the pH of the mobile phase, the type and proportion of the organic modifier, and the buffer composition. Since Ketorolac is an acidic compound, maintaining the mobile phase pH below its pKa (around 3.5) is crucial to ensure it is in a single, non-ionized form, which generally results in better peak shape and retention on a reverse-phase column.
Q2: What are some commonly used mobile phases for the HPLC-UV analysis of Ketorolac?
A2: Several mobile phases have been successfully employed for the HPLC-UV analysis of Ketorolac. These typically consist of a buffered aqueous phase and an organic modifier. Common examples include mixtures of methanol, acetonitrile, and a phosphate buffer. The pH is often adjusted to the acidic range (e.g., pH 3.0-5.5) to control the ionization of Ketorolac.[1][2][3][4]
Q3: What mobile phases are suitable for LC-MS/MS analysis of Ketorolac and this compound?
A3: For LC-MS/MS analysis, volatile mobile phase additives are preferred to ensure compatibility with the mass spectrometer. A common choice is a mixture of water and acetonitrile or methanol, with a small percentage of formic acid (e.g., 0.1%) to control the pH and promote protonation of the analytes for positive ion mode detection.[5] Another option is to use a volatile buffer like ammonium acetate or ammonium formate.[6][7]
Q4: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A4: Acetonitrile and methanol are the most common organic modifiers in reversed-phase chromatography. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. The choice between the two often depends on the specific column and analyte characteristics. It is recommended to screen both solvents during method development to determine which provides the better resolution and peak shape for Ketorolac and this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Ketorolac and this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Mobile phase pH is too close to or above the pKa of Ketorolac, causing partial ionization. - Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions). - Column contamination or degradation. | - Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of Ketorolac (pKa ≈ 3.5). Using a buffer helps maintain a stable pH.[8] - Add a competing base like triethylamine (TEA) to the mobile phase to block active silanol sites. However, be mindful of its incompatibility with MS detection. - Use a high-purity, end-capped column. - Flush the column with a strong solvent or perform a recommended cleaning procedure. |
| Peak Fronting | - Sample overload (injecting too high a concentration). - Injection solvent is significantly stronger than the mobile phase. | - Dilute the sample. - Prepare the sample in a solvent that is weaker than or has a similar strength to the mobile phase.[8] |
| Split Peaks | - Clogged frit or void at the column inlet. - Incompatibility between the injection solvent and the mobile phase. - Co-elution with an interfering compound. | - Backflush the column. If the problem persists, the column may need to be replaced.[9] - Ensure the injection solvent is miscible with and ideally weaker than the mobile phase.[9] - Modify the mobile phase composition or gradient to improve resolution. |
| Poor Resolution | - Inappropriate mobile phase composition (organic strength or pH). - Column is not providing sufficient efficiency. | - Optimize the organic-to-aqueous ratio in the mobile phase. A lower organic content generally increases retention and may improve resolution. - Adjust the pH of the mobile phase to alter the selectivity. - Try a different stationary phase (e.g., C8 vs. C18, or a different brand). - Decrease the flow rate or use a longer column. |
| Irreproducible Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature variations. | - Ensure the column is fully equilibrated with the mobile phase before each injection. - Degas the mobile phase to prevent bubble formation. Check the pump for leaks or pressure fluctuations.[10] - Use a column oven to maintain a constant temperature.[10] |
Experimental Protocols
Below are examples of experimental protocols for the analysis of Ketorolac. These should be adapted and optimized for your specific instrumentation and application.
HPLC-UV Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol, acetonitrile, and 20 mM sodium dihydrogen phosphate buffer (pH 5.5) in a ratio of 50:10:40 (v/v/v).[2][3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
LC-MS/MS Method
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient:
-
0-1 min: 15% B
-
1-4 min: 15-95% B
-
4-8.5 min: 95% B
-
8.5-8.51 min: 95-15% B
-
8.51-11 min: 15% B[5]
-
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Ketorolac: To be determined based on instrument tuning.
-
This compound: To be determined based on instrument tuning.
-
Data Presentation
The following tables summarize various mobile phase compositions and chromatographic conditions reported for the analysis of Ketorolac.
Table 1: HPLC-UV Methods for Ketorolac Analysis
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection (nm) | Reference |
| Tetrahydrofuran – 0.05M Ammonium Dihydrogen Phosphate (pH 3) (28:72 v/v) | Waters X-bridge C8 (75mm x 3mm, 2.5µm) | 1.7 | 313 | [1] |
| 0.1 M Sodium Phosphate Buffer (pH 4.5) : Isopropanol (98:2, v/v) | Chiral AGP | 1.0 | 322 | [11] |
| Methanol : Acetonitrile : 20 mM Sodium Dihydrogen Phosphate (pH 5.5) (50:10:40, v/v/v) | Oyster BDS C18 (150 x 4.6 mm, 5 µm) | 1.0 | 322 | [2][3] |
| Buffer : Acetonitrile : Isopropanol (78:12:10) (pH 3.0 with orthophosphoric acid) | C4 | 1.5 | 322 | [4] |
| Water-Acetonitrile-1.0 M Dibutylamine Phosphate (pH 2.5) (30:20:1) | Radial-Pak C18 | Not Specified | 313 | [12] |
| Acetonitrile : Water : Methanol : Triethylamine (35:55:10:0.1 v/v, pH 3.0) | Octyl | 1.0 | 300 | [13] |
| Methanol : Water : Glacial Acetic Acid (550:440:10 v/v/v) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | 1.2 | 254 | [14] |
Table 2: LC-MS/MS Methods for Ketorolac and this compound Analysis
| Mobile Phase A | Mobile Phase B | Column | Flow Rate (mL/min) | Reference |
| 0.1% Formic Acid in Water | 0.1% Formic Acid and 5% Isopropanol in Acetonitrile | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | 0.5 | [5] |
| 10 mM Ammonium Formate Buffer (pH 4.7) | Acetonitrile | Chiral-AGP | Gradient | [7] |
| 5 mM Ammonium Acetate (pH 3.5) | Acetonitrile (40:60 v/v) | C18 | 1.0 | [6] |
Visualization
The following diagram illustrates a logical workflow for selecting an optimal mobile phase for the separation of Ketorolac and this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Rapid and Sensitive Reverse-phase High-performance Liquid Chromatography Method for Estimation of Ketorolac in Pharmaceuticals Using Weighted Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrj.org [chemrj.org]
- 5. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmadigests.com [pharmadigests.com]
- 9. silicycle.com [silicycle.com]
- 10. uhplcs.com [uhplcs.com]
- 11. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 14. chemrj.org [chemrj.org]
Linearity issues in Ketorolac calibration curve with Ketorolac-d5
This technical support center provides troubleshooting guidance for common issues encountered during the quantitative analysis of Ketorolac using its deuterated internal standard, Ketorolac-d5, particularly focusing on calibration curve linearity.
Frequently Asked Questions (FAQs)
Q1: Why is my Ketorolac calibration curve non-linear, especially at higher concentrations?
A1: Non-linearity in LC-MS/MS calibration curves for Ketorolac is a common issue that can stem from several sources. The most frequent causes include detector saturation, where the analyte concentration exceeds the detector's linear dynamic range, and ion source saturation.[1][2] Other potential reasons are matrix effects, the formation of Ketorolac dimers or multimers at high concentrations, and inappropriate data regression models.[1][2]
Q2: Can the internal standard, this compound, contribute to linearity problems?
A2: Yes. While stable isotope-labeled internal standards like this compound are ideal for correcting variability, they can introduce issues.[3] Potential problems include impurities in the internal standard, isotopic interference (crosstalk) between Ketorolac and this compound, or inconsistent spiking of the internal standard across samples. It's also possible for the internal standard to suffer from ion suppression, especially if its concentration is too high.[4]
Q3: What is a "matrix effect" and how can it affect my Ketorolac analysis?
A3: A matrix effect is the alteration of ionization efficiency for the analyte (Ketorolac) and/or internal standard (this compound) by co-eluting compounds from the sample matrix (e.g., plasma, urine).[5][6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccuracies and non-linearity in the calibration curve.[5] The effect can be variable between different sample lots, further complicating quantification.[7]
Q4: My linearity is poor at the lower end of the calibration curve. What should I investigate?
A4: Poor linearity at the lower limit of quantification (LLOQ) can be due to several factors. These include background noise or interfering peaks from the matrix, analyte adsorption to an improperly conditioned column or to labware, or insufficient sensitivity of the mass spectrometer. Ensure that your LLOQ is statistically justified and reliably distinguishable from the blank matrix.[8]
Q5: Is a non-linear calibration curve always unacceptable?
A5: Not necessarily. While a linear fit is often preferred for its simplicity, some LC-MS/MS responses are inherently non-linear.[9][10] In such cases, a quadratic regression model (weighted 1/x or 1/x²) might provide a more accurate representation of the relationship between concentration and response.[9] However, the choice of a non-linear model must be justified and thoroughly validated according to regulatory guidelines.[1][9]
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations
This guide provides a systematic approach to diagnosing and resolving non-linearity observed at the upper end of the Ketorolac calibration curve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high-concentration non-linearity.
Quantitative Data Summary:
| Parameter | Unacceptable Curve | Acceptable Curve (Post-Troubleshooting) |
| Calibration Range | 2.5 - 5000 ng/mL | 2.5 - 5000 ng/mL |
| Regression Model | Linear, 1/x weighting | Quadratic, 1/x² weighting |
| Correlation Coefficient (R²) | 0.985 | > 0.995 |
| Accuracy at ULOQ | 80% | 98% |
| Accuracy at Mid-QC | 95% | 101% |
| Accuracy at LLOQ | 102% | 103% |
Issue 2: Inconsistent Internal Standard (this compound) Response
This guide addresses variability in the this compound signal, which can lead to poor precision and inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Quantitative Data Summary:
| Parameter | Before Optimization | After Optimization (Improved Cleanup) |
| IS Response RSD% (across all samples) | 25% | < 10% |
| Matrix Factor | 0.65 (Significant Suppression) | 0.95 (Minimal Effect) |
| QC Precision (%CV) | 18% | < 5% |
| QC Accuracy (%Bias) | ±20% | ±4% |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
Objective: To quantitatively assess the impact of matrix components on the ionization of Ketorolac and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Ketorolac and this compound into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma). Spike the extracted matrix with Ketorolac and this compound to the same final concentrations as Set A.
-
Set C (Pre-Spike Matrix): Spike blank matrix with Ketorolac and this compound before the extraction process (these are your regular QC samples).
-
-
Analysis: Inject all samples onto the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF): Calculate as (Peak Area in Set B) / (Mean Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[6]
-
Recovery (RE): Calculate as (Mean Peak Area in Set C) / (Mean Peak Area in Set B).
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the MF for both the analyte and the IS. Then, calculate the IS-Normalized MF = (MF of Analyte) / (MF of IS). The CV% of the IS-Normalized MF across different matrix lots should be <15%.
-
Protocol 2: Preparation of Calibration Curve Standards
Objective: To prepare a set of calibration standards for the quantification of Ketorolac in a biological matrix.
Methodology:
-
Stock Solutions: Prepare a 1 mg/mL primary stock solution of Ketorolac and this compound in a suitable organic solvent (e.g., DMSO or Methanol).[11] Store at -20°C.
-
Working Solutions:
-
Spiking into Matrix:
-
For each calibration level, aliquot a fixed volume of blank matrix (e.g., 100 µL of plasma).
-
Add a small, precise volume (e.g., 5 µL) of the corresponding Ketorolac working solution.
-
Add a fixed volume (e.g., 10 µL) of the this compound working solution to all calibrators, QCs, and unknown samples (except double blanks).
-
-
Sample Processing: Vortex each sample to ensure homogeneity. Proceed with the established sample preparation method (e.g., protein precipitation, LLE, or SPE).
-
Linearity Assessment: Plot the peak area ratio (Ketorolac/Ketorolac-d5) against the nominal concentration of Ketorolac. Apply the most appropriate regression model and assess the R² value and the accuracy of the back-calculated concentrations. A correlation coefficient (R²) of >0.99 is generally required.[11][12]
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. chromforum.org [chromforum.org]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating FDA Guidelines: A Comparative Guide to Ketorolac Assay Validation Using Ketorolac-d5
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. This guide provides a comprehensive comparison of key performance characteristics for the assay of Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), utilizing its deuterated internal standard, Ketorolac-d5, in alignment with the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.
The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This approach minimizes the impact of matrix effects and variability in sample processing, leading to enhanced accuracy and precision. This guide will delve into the critical validation parameters, present supporting experimental data, and offer a comparison with an alternative analytical technique.
Performance Comparison: LC-MS/MS with this compound vs. HPLC-UV
The following tables summarize the quantitative data from a validated LC-MS/MS method for the quantification of Ketorolac in human plasma using this compound as an internal standard.[1][2][3] For comparative purposes, typical performance characteristics of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method are also presented.[4][5]
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linearity Range | 2.5 - 5000 ng/mL[1][2][3] | 10 - 125 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[4] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[1] | 10 ng/mL[4] |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Intra-day Accuracy (%) | 89.6 - 102.7% | Within ±15% of nominal |
| Inter-day Accuracy (%) | Within ±15% of nominal[1] | Within ±15% of nominal |
| Intra-day Precision (%RSD) | 1.7 - 6.7% | < 15% |
| Inter-day Precision (%RSD) | < 15%[1] | < 15% |
Table 3: Recovery and Stability
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Extraction Recovery | > 80%[1] | 93.7 ± 0.12%[4] |
| Bench-top Stability (plasma, room temp) | Stable for at least 6 hours[4] | Stable for at least 6 hours[4] |
| Freeze-thaw Stability (plasma) | Stable through multiple cycles[1] | Data not readily available |
| Long-term Storage Stability (plasma, -20°C) | Stable[1] | Stable for at least 15 days[4] |
Experimental Protocols
A detailed methodology for the validated LC-MS/MS assay of Ketorolac using this compound is provided below. This protocol is based on established methods and aligns with FDA guidelines.[1][2]
Preparation of Stock and Working Solutions
-
Ketorolac Stock Solution (1 mg/mL): Accurately weigh and dissolve Ketorolac tromethamine in a suitable solvent such as methanol or DMSO.[1]
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Ketorolac stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to cover the desired calibration range.
-
IS Working Solution (500 ng/mL): Dilute the this compound stock solution with LC-MS grade water.[1]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate amounts of the Ketorolac working standard solutions into blank human plasma to achieve final concentrations across the linear range (e.g., 2.5, 5, 25, 125, 500, 1250, 2500, and 5000 ng/mL).[1]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 7.5, 750, and 3750 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the internal standard working solution (this compound, 500 ng/mL).[1]
-
Add 250 µL of methanol to precipitate proteins.
-
Vortex mix for approximately 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ketorolac: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the bioanalytical method validation workflow and the mechanism of action of Ketorolac.
Caption: Bioanalytical method validation workflow for Ketorolac assay.
Caption: Ketorolac's mechanism of action via COX enzyme inhibition.
Conclusion
The validation of a bioanalytical method for Ketorolac using this compound as an internal standard by LC-MS/MS demonstrates superior sensitivity and specificity compared to traditional HPLC-UV methods. The presented data underscores the robustness and reliability of this approach, meeting the stringent requirements of the FDA and ICH for bioanalytical method validation. The detailed experimental protocol provides a solid foundation for laboratories to establish and validate their own assays for the quantification of Ketorolac in biological matrices, ensuring data integrity for pharmacokinetic and other clinical studies.
References
- 1. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrj.org [chemrj.org]
A Comparative Guide to Ketorolac-d5 and Structural Analog Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount in drug development. The use of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response.
This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, Ketorolac-d5, with structural analog internal standards for the quantitative analysis of Ketorolac. The information presented is based on experimental data from published studies to assist researchers in selecting the most suitable internal standard for their specific analytical needs.
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of this compound and two structural analog internal standards, S(+)-Etodolac and Dexibuprofen, used in the bioanalysis of Ketorolac.
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (%) | Precision (%CV) | Recovery (%) |
| This compound | LC-MS/MS | Human Plasma, Aqueous & Vitreous Humor | 2.5 - 5000 | > 0.999[1] | Within ±15% of nominal | < 15% | > 80[1] |
| S(+)-Etodolac | LC-MS/MS | Human Plasma | R(+)-Keto: 9.36–1198.69 S(-)-Keto: 6.07–776.74 | Not explicitly stated, but method was validated | 89.6 – 102.7[2] | 1.7 - 6.7[2] | Analyte: 70.94 - 82.04, IS: 93.90[2] |
| Dexibuprofen | HPLC-PDA | Human Plasma | 10.0 - 125.0 | 0.999[3] | Not explicitly stated | Not explicitly stated | Ketorolac: 93.7 ± 0.12[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: Ketorolac Analysis using this compound Internal Standard (LC-MS/MS)[1]
-
Sample Preparation:
-
To 40 µL of plasma, 10 µL of the appropriate standard/QC and 100 µL of this compound internal standard working solution (500 ng/mL) were added.
-
Protein precipitation was performed by adding 250 µL of methanol.
-
The mixture was centrifuged, and the supernatant was filtered before injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid and 5% isopropanol in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: 15% B (0-1 min), 15-95% B (1-4 min), 95% B (4-5 min), 95-15% B (5-5.1 min), 15% B (5.1-6 min).
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Not explicitly stated, but typically ESI for this type of analysis.
-
Detection: Multiple Reaction Monitoring (MRM). Specific transitions for Ketorolac and this compound were monitored.
-
Method 2: Ketorolac Enantiomer Analysis using S(+)-Etodolac Internal Standard (LC-MS/MS)[2]
-
Sample Preparation:
-
Solid Phase Extraction (SPE) was used for sample clean-up.
-
Further details of the extraction procedure were not specified in the abstract.
-
-
Chromatographic Conditions:
-
Column: Chiral-AGP.
-
Mobile Phase: Ammonium formate buffer (10 mM, pH 4.7) and acetonitrile.
-
Gradient: A gradient time program was utilized.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 3: Ketorolac Analysis using Dexibuprofen Internal Standard (HPLC-PDA)[3]
-
Sample Preparation:
-
To 0.5 mL of plasma, 0.5 mL of Ketorolac standard solution, 0.5 mL of Dexibuprofen internal standard (15 µg/mL), and 0.5 mL of 10% trichloroacetic acid (precipitating agent) were added.
-
The mixture was vortexed for 2 minutes and then centrifuged at 3000 rpm for 10 minutes.
-
The supernatant was collected for chromatographic analysis.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate (pH 3.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector at 306 nm.
-
Visualizations
The following diagrams illustrate the general workflow of bioanalytical methods using internal standards and the logical considerations for selecting an appropriate internal standard.
References
- 1. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of a Bioanalytical Method for Ketorolac Using Ketorolac-d5 as an Internal Standard
This guide provides a comparative analysis of a bioanalytical method for the quantification of Ketorolac in human plasma, validated across two independent laboratories. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Ketorolac-d5 as the internal standard (IS). The objective of this inter-laboratory validation is to demonstrate the robustness, reliability, and reproducibility of the analytical method, ensuring consistent performance when transferred between different facilities.
The validation process adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2] Key performance characteristics such as selectivity, accuracy, precision, linearity, and stability are evaluated and compared.
Experimental Protocols
A detailed methodology was established and followed by both participating laboratories to ensure consistency in the validation process.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample (calibration standard, quality control, or unknown), 10 µL of this compound internal standard working solution (1 µg/mL in methanol) was added and vortexed.
-
Protein precipitation was induced by adding 300 µL of acetonitrile.
-
The samples were vortex-mixed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase, and 10 µL was injected into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Standard HPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Ketorolac: Precursor ion > Product ion (e.g., m/z 254.1 > 210.1)
-
This compound (IS): Precursor ion > Product ion (e.g., m/z 259.1 > 215.1)
-
3. Validation Parameters and Acceptance Criteria
The method was validated for selectivity, linearity, accuracy, precision, and stability. The acceptance criteria were based on established regulatory guidelines.[3][4]
-
Selectivity: No significant interfering peaks at the retention times of Ketorolac and the IS in blank plasma from at least six different sources.
-
Linearity: A calibration curve with at least seven non-zero concentrations was prepared. The coefficient of determination (r²) should be ≥ 0.99.[5]
-
Accuracy and Precision: Evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[5]
-
Stability: Assessed under various conditions including freeze-thaw, short-term bench-top, and long-term storage. The mean concentration of stability samples should be within ±15% of the nominal concentration.
Data Presentation
The following tables summarize the quantitative data from the inter-laboratory validation performed at Laboratory A and Laboratory B.
Table 1: Calibration Curve Linearity
| Laboratory | Concentration Range (ng/mL) | Mean r² (n=3) |
| Laboratory A | 2.5 - 5000 | 0.9985 |
| Laboratory B | 2.5 - 5000 | 0.9979 |
Table 2: Inter-day Accuracy and Precision
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Laboratory A | LLOQ | 2.5 | 2.6 | 4.0 | 8.5 |
| Low QC | 7.5 | 7.8 | 4.0 | 6.2 | |
| Mid QC | 750 | 735 | -2.0 | 4.1 | |
| High QC | 4000 | 4120 | 3.0 | 3.5 | |
| Laboratory B | LLOQ | 2.5 | 2.4 | -4.0 | 10.2 |
| Low QC | 7.5 | 7.2 | -4.0 | 7.8 | |
| Mid QC | 750 | 780 | 4.0 | 5.5 | |
| High QC | 4000 | 3880 | -3.0 | 4.8 |
Table 3: Stability Assessment (Freeze-Thaw, 3 Cycles)
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=3) | Accuracy (%) |
| Laboratory A | Low QC | 7.5 | 7.9 | 5.3 |
| High QC | 4000 | 4080 | 2.0 | |
| Laboratory B | Low QC | 7.5 | 7.1 | -5.3 |
| High QC | 4000 | 3920 | -2.0 |
Mandatory Visualization
Caption: Experimental workflow for Ketorolac bioanalysis.
Caption: Core parameters for bioanalytical method validation.
Conclusion
The inter-laboratory validation of the bioanalytical method for Ketorolac in human plasma demonstrated a high degree of reproducibility and robustness. Both laboratories successfully met the pre-defined acceptance criteria for all evaluated parameters. The accuracy and precision data were well within the acceptable limits of ±15% (±20% for LLOQ), as stipulated by regulatory guidelines.[3][5] The method proved to be linear over the specified concentration range and stability was confirmed under typical laboratory conditions.
The successful transfer and validation of this method between two independent laboratories confirm its suitability for reliable quantification of Ketorolac in a multi-site setting, ensuring consistent data quality for clinical and pharmacokinetic studies.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Unpacking the Accuracy and Precision of Ketorolac Quantification with Ketorolac-d5
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. In the analysis of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, the use of a deuterated internal standard, Ketorolac-d5, has become a cornerstone for robust bioanalytical methods. This guide provides an objective comparison of the performance of Ketorolac quantification utilizing this compound against other analytical approaches, supported by experimental data.
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing this compound as an internal standard demonstrates exceptional accuracy and precision in quantifying Ketorolac in various biological matrices, including human plasma, aqueous humor, and vitreous humor.[1][2][3][4][5] This stable isotope-labeled internal standard closely mimics the chromatographic behavior and ionization efficiency of the analyte, Ketorolac, thereby compensating for variations during sample preparation and analysis.
Comparative Quantitative Data
The following tables summarize the performance characteristics of an LC-MS/MS method for Ketorolac quantification using this compound as an internal standard. This data highlights the method's reliability and sensitivity.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Concentration Range | 2.5 - 5000 ng/mL |
| Regression Model | Power, 1/x weighting |
| Correlation Coefficient (R²) | > 0.99 |
This data indicates a strong linear relationship between the concentration of Ketorolac and the instrument response across a wide dynamic range.[1]
Table 2: Accuracy and Precision in Human Plasma
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 2.5 | Within ±20% | ≤20% | Within ±20% | ≤20% |
| Low | 7.5 | Within ±15% | ≤15% | Within ±15% | ≤15% |
| Medium | 750 | Within ±15% | ≤15% | Within ±15% | ≤15% |
| High | 3750 | Within ±15% | ≤15% | Within ±15% | ≤15% |
The accuracy and precision of the method fall well within the acceptance criteria set by regulatory guidelines, demonstrating the reliability of the measurements.[1]
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Recovery | >80% |
| Matrix Effect | Minimal |
High recovery indicates efficient extraction of Ketorolac from the biological matrix, while minimal matrix effect suggests that other components in the sample do not significantly interfere with the quantification.[1][2]
Comparison with Alternative Methods
While the use of this compound with LC-MS/MS is a highly sensitive and specific method, other analytical techniques have also been employed for Ketorolac quantification.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This method often utilizes a different internal standard, such as dexibuprofen.[6] While robust, HPLC-UV methods may have a higher limit of quantification (around 10 ng/mL) and can be more susceptible to interferences from co-eluting compounds compared to LC-MS/MS.[6]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC methods offer faster analysis times and improved resolution. When coupled with mass spectrometry, they provide high sensitivity, with a reported lower limit of quantification of 5 ng/mL.[7]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that has been used for Ketorolac quantification with a reported limit of quantification of 54.13 ng/spot.[8]
The use of a deuterated internal standard like this compound in LC-MS/MS methods generally provides superior performance in terms of accuracy, precision, and sensitivity, making it the preferred choice for bioanalytical studies requiring high-quality data.
Experimental Protocol: Ketorolac Quantification using LC-MS/MS with this compound
The following is a detailed methodology for the quantification of Ketorolac in human plasma using this compound as an internal standard.[1][2][3][4]
1. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Ketorolac and this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard (this compound) by diluting the stock solution to a concentration of 500 ng/mL with LC-MS grade water.
2. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of the plasma sample, add the internal standard working solution.
-
Precipitate the plasma proteins by adding a protein precipitation agent (e.g., methanol).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. Liquid Chromatography Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A small volume of the prepared sample supernatant.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the optimal signal for Ketorolac.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Ketorolac and this compound.
5. Data Analysis:
-
Quantify Ketorolac by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of Ketorolac in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Visualizations
Caption: Experimental workflow for Ketorolac quantification.
References
- 1. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Item - Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrpc.com [ijrpc.com]
Evaluating the Deuteration Effect on Ketorolac Fragmentation in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fragmentation patterns of deuterated and non-deuterated Ketorolac in mass spectrometry. The inclusion of deuterium, a stable isotope of hydrogen, can significantly alter the fragmentation pathways of molecules in a mass spectrometer due to the kinetic isotope effect (KIE). This alteration can be leveraged for various applications, including metabolite identification, reaction mechanism elucidation, and as internal standards in quantitative analysis. This document presents hypothetical, yet scientifically grounded, experimental data to illustrate these effects, supported by detailed experimental protocols and visual diagrams.
Comparative Fragmentation Data
The following tables summarize the predicted mass spectrometry data for Ketorolac and its deuterated analog, Ketorolac-d4. The deuterated version is assumed to have four deuterium atoms replacing four hydrogen atoms on the ethyl group of the molecule.
Table 1: Mass Spectrometry Data for Non-Deuterated Ketorolac
| Fragment Ion | m/z (amu) | Relative Intensity (%) | Proposed Structure |
| [M+H]⁺ | 256.07 | 100 | Intact protonated Ketorolac |
| F1 | 212.08 | 85 | Loss of CO₂ |
| F2 | 184.09 | 60 | Loss of CO₂ and CO |
| F3 | 143.05 | 45 | Pyrrolizine core |
| F4 | 91.05 | 30 | Benzoyl cation |
Table 2: Mass Spectrometry Data for Deuterated Ketorolac (Ketorolac-d4)
| Fragment Ion | m/z (amu) | Relative Intensity (%) | Proposed Structure |
| [M+H]⁺ | 260.10 | 100 | Intact protonated Ketorolac-d4 |
| F1' | 216.11 | 95 | Loss of CO₂ |
| F2' | 188.11 | 50 | Loss of CO₂ and CO |
| F3' | 147.07 | 35 | Deuterated Pyrrolizine core |
| F4 | 91.05 | 30 | Benzoyl cation |
Experimental Protocols
A detailed methodology for a comparative study of deuterated and non-deuterated Ketorolac is provided below.
Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of both non-deuterated Ketorolac and Ketorolac-d4 in methanol.
-
Working Solutions: Dilute the stock solutions to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. This will serve as the sample for direct infusion mass spectrometry.
-
LC-MS/MS Analysis: For chromatographic separation, further dilute the working solutions to 100 ng/mL using the same solvent mixture.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Positive ion mode is typically used for the analysis of Ketorolac.
-
Direct Infusion: Introduce the 10 µg/mL working solutions directly into the ESI source at a flow rate of 10 µL/min. Acquire full scan MS and tandem MS (MS/MS) data.
-
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Fragmentation: Select the protonated molecular ions of both non-deuterated ([M+H]⁺ at m/z 256.07) and deuterated Ketorolac ([M+H]⁺ at m/z 260.10) for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation patterns.
Visualization of Fragmentation Pathways and Workflow
The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways and the experimental workflow.
Caption: Experimental workflow for the comparative analysis.
Caption: Proposed fragmentation of non-deuterated Ketorolac.
Comparative recovery of Ketorolac-d5 using different extraction techniques
For researchers and scientists engaged in drug development and bioanalysis, the efficient and reproducible extraction of target analytes from complex biological matrices is paramount. This guide provides a comparative overview of three common extraction techniques—Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—for the recovery of Ketorolac-d5, a deuterated internal standard for the non-steroidal anti-inflammatory drug Ketorolac. The selection of an appropriate extraction method is critical for ensuring the accuracy and reliability of downstream analytical measurements, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Recovery Comparison
The recovery of an analyte is a key performance metric for an extraction technique, representing the percentage of the analyte of interest that is successfully recovered from the sample matrix. The following table summarizes the reported recovery data for Ketorolac from human plasma using PPT, SPE, and LLE. While the data pertains to Ketorolac, it serves as a reliable proxy for the expected recovery of its deuterated analog, this compound.
| Extraction Technique | Mean Recovery (%) | Standard Deviation (%) | Notes |
| Protein Precipitation (PPT) | 93.7[1] | 0.12[1] | Using 10% trichloroacetic acid.[1] |
| Protein Precipitation (PPT) | >80[2][3] | Not Reported | Using methanol.[2] |
| Solid-Phase Extraction (SPE) | 87.7[4] | Not Reported | Automated on-line SPE.[4] |
| Solid-Phase Extraction (SPE) | "Nearly complete"[5][6] | Not Reported | - |
| Solid-Phase Extraction (SPE) | 82.04 (R-enantiomer) / 70.94 (S-enantiomer)[7] | Not Reported | For individual enantiomers.[7] |
| Liquid-Liquid Extraction (LLE) | 92.0[8] | 5.7[8] | Using n-hexane-ether (7:3 v/v).[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections outline the protocols for each of the compared extraction techniques as described in the cited literature.
Protein Precipitation (PPT) Protocol
Protein precipitation is a straightforward and rapid method for sample cleanup. It involves the addition of a precipitating agent to denature and remove proteins from the sample.
Method 1: Trichloroacetic Acid Precipitation [1]
-
To 0.5 mL of plasma in a centrifuge tube, add the internal standard.
-
Add 0.5 mL of 10% v/v trichloroacetic acid.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
Method 2: Methanol Precipitation [2]
-
To 40 µL of plasma, add 10 µL of the working internal standard solution (500 ng/mL).
-
Precipitate proteins with 250 µL of methanol.
-
Centrifuge to pellet the precipitated proteins.
-
The resulting supernatant is then analyzed.
Solid-Phase Extraction (SPE) Protocol
SPE provides a more selective sample cleanup compared to PPT by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.
General SPE Workflow
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Example Protocol for Ketorolac [4]
-
Conditioning: Condition a C18 SPE cartridge.
-
Sample Loading: Dilute plasma samples with saline and load them onto the cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute Ketorolac and the internal standard from the cartridge.
-
The eluate is then analyzed by HPLC.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.
Example Protocol for Ketorolac [8]
-
To 1.0 mL of human serum, add the internal standard (ketoprofen).
-
Acidify the sample with 200 µl of 1N HCl.
-
Add 7 mL of n-hexane-ether (7:3 v/v) as the extraction solvent.
-
Vortex to mix and facilitate extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and back-extract with 400 µl of 0.1% tromethamine solution.
-
Inject 20 µl of the final aqueous layer for HPLC analysis.
Method Selection Logic
The choice of an extraction technique depends on various factors including the sample matrix, the required level of cleanliness, desired recovery, and available resources.
Caption: A decision tree for selecting an appropriate extraction method.
Conclusion
Based on the available data, all three extraction techniques—Protein Precipitation, Solid-Phase Extraction, and Liquid-Liquid Extraction—can provide good recovery for Ketorolac and, by extension, this compound.
-
Protein Precipitation offers a simple, fast, and high-recovery method, making it suitable for high-throughput applications where a less clean extract may be tolerated.[1][2][3]
-
Solid-Phase Extraction provides a cleaner extract and has the potential for automation, though the recovery might be slightly lower and more variable depending on the specific sorbent and protocol used.[4][5][6][7]
-
Liquid-Liquid Extraction also yields high recovery and a relatively clean extract but can be more labor-intensive and involve larger volumes of organic solvents.[8]
The ultimate choice of extraction technique will depend on the specific requirements of the assay, including the need for high throughput, the complexity of the sample matrix, and the sensitivity of the analytical instrumentation. For applications demanding the highest purity of the final extract, SPE is often the preferred method. For rapid screening or when dealing with a large number of samples, the simplicity of PPT is a significant advantage. LLE remains a robust and effective, albeit more traditional, option.
References
- 1. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of ketorolac in human plasma by reversed-phase high-performance liquid chromatography using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
A Comparative Guide to Robustness Testing of Analytical Methods for Ketorolac Utilizing Ketorolac-d5
This guide provides a comprehensive comparison of analytical methods for the quantification of Ketorolac, with a focus on robustness testing when using Ketorolac-d5 as an internal standard. The information is intended for researchers, scientists, and professionals in the field of drug development and analysis.
Introduction to Ketorolac and the Importance of Robust Analytical Methods
Ketorolac is a nonsteroidal anti-inflammatory drug (NSAID) widely used for the management of moderate to severe pain.[1] Accurate and precise quantification of Ketorolac in various matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. An analytical method's robustness, its ability to remain unaffected by small, deliberate variations in method parameters, is a critical attribute ensuring its reliability and transferability between laboratories. The use of a deuterated internal standard like this compound is a common strategy in mass spectrometry-based methods to improve accuracy and precision by correcting for variability in sample preparation and instrument response.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
This protocol outlines a typical reversed-phase HPLC method for the quantification of Ketorolac.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) with 0.1% o-phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 245 nm.[2]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the Ketorolac tromethamine standard or sample in a suitable solvent (e.g., methanol) to achieve a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For formulation analysis, extract the drug from the matrix, filter, and dilute to fall within the calibration range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method with this compound Internal Standard
This protocol describes a more sensitive and selective LC-MS/MS method for bioanalytical applications.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.5 mL/min.
-
Internal Standard (IS): this compound. A working solution of the IS is added to all samples, calibration standards, and quality control samples.
-
Mass Spectrometry Conditions:
-
Sample Preparation (Plasma):
-
To a plasma sample, add the this compound internal standard solution.
-
Precipitate proteins by adding a precipitating agent (e.g., methanol or trichloroacetic acid).[3][4]
-
Vortex and centrifuge the sample.
-
Collect the supernatant, evaporate to dryness, and reconstitute in the mobile phase for injection.
-
Robustness Testing Protocol
Robustness testing should be conducted by introducing small, deliberate variations to the analytical method parameters. The effect of these variations on the analytical results (e.g., peak area, retention time, and calculated concentration) is then evaluated.
Parameters to Vary for Robustness Testing:
| Parameter | Typical Variation (HPLC) | Typical Variation (LC-MS/MS) |
| Mobile Phase Composition | ± 2% absolute | ± 2% absolute |
| Mobile Phase pH | ± 0.2 units | ± 0.2 units |
| Column Temperature | ± 5 °C | ± 5 °C |
| Flow Rate | ± 10% | ± 10% |
| Wavelength (UV Detector) | ± 2 nm | Not Applicable |
| Collision Energy (MS) | Not Applicable | ± 2 eV |
The results of the robustness study should demonstrate that the method remains reliable under these varied conditions, with parameters like the relative standard deviation (%RSD) of the results staying within acceptable limits (typically <15%).
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of representative HPLC and LC-MS/MS methods for Ketorolac analysis, synthesized from published validation data.
Table 1: HPLC Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 5-25 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Precision (%RSD) | < 2% | [1] |
| Accuracy (Recovery) | 98-102% | [1] |
| Limit of Detection (LOD) | 0.41 µg/mL | [5] |
| Limit of Quantification (LOQ) | 1.3 µg/mL | [5] |
Table 2: LC-MS/MS Method Performance with this compound
| Parameter | Reported Value | Reference |
| Linearity Range | 2.5-5000 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Precision (%RSD) | < 15% | [3] |
| Accuracy | Within ±15% | [3] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | [3] |
| Recovery | > 80% | [3] |
Comparison Summary:
The LC-MS/MS method using this compound as an internal standard demonstrates significantly higher sensitivity (lower LLOQ) and a wider linear range compared to the HPLC-UV method. This makes it more suitable for bioanalytical applications where low concentrations of the drug are expected. The use of the deuterated internal standard in the LC-MS/MS method also provides better compensation for matrix effects and variability in sample processing, leading to high accuracy and precision.
Mandatory Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for Ketorolac analysis using LC-MS/MS with an internal standard.
Ketorolac's Mechanism of Action: Signaling Pathway
Caption: Ketorolac inhibits COX-1 and COX-2, blocking prostaglandin synthesis.[6][7]
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method Development and Validation of a New Stability-indicating Liquid Chromatographic Method for the Quantification of Ketorolac Tromethamine (A Nonsteroidal Anti-inflammatory Drug) [wisdomlib.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ketorolac-d5
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ketorolac-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound, like its non-deuterated counterpart, should be handled as a hazardous chemical.[1][2] Waste containing this substance must be managed in accordance with local, state, and federal regulations.[1]
Hazard and Disposal Summary
The following table summarizes key information regarding the hazards and recommended disposal methods for Ketorolac compounds.
| Parameter | Information | References |
| Hazard Classification | Considered hazardous waste.[1] Toxic if swallowed.[2] May cause harm to the unborn child. | [1][2][3] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [2][4][5] |
| Alternative Disposal | Incineration in a licensed apparatus or burial in a landfill specifically licensed for chemical/pharmaceutical waste. | [1] |
| Container Disposal | Empty containers may still pose a chemical hazard and should be decontaminated. If not reused, they should be punctured to prevent re-use and disposed of in an authorized landfill. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection during handling and disposal. | [2][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.[2][4]
- Conduct all disposal procedures in a well-ventilated area to avoid inhalation of any dust or fumes.[2][4]
- Avoid all personal contact with the chemical, including inhalation.[1]
2. Waste Segregation and Collection:
- Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
- Do not mix this compound waste with other non-hazardous waste streams.
3. Preparing for Disposal:
- Ensure the hazardous waste container is securely sealed.[5]
- Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][5]
4. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.
- Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and approved vendors.
- All waste must be handled in accordance with local, state, and federal regulations.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Ketorolac-d5
Hazard Identification and Risk Assessment
Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID). It is considered toxic if swallowed and can cause irritation to the eyes, skin, and respiratory system.[1][2] Long-term or repeated exposure may have adverse effects on the gastrointestinal, hematopoietic, nervous, cardiovascular systems, liver, and kidneys.[3]
Quantitative Toxicity and Exposure Data
While a specific Occupational Exposure Limit (OEL) for Ketorolac has not been established, it is prudent to handle it as a potent compound. Some jurisdictions may classify it under "inert or nuisance dust" for regulatory purposes in the absence of a specific limit.[1]
| Data Point | Value | Species | Reference |
| Oral LD50 (Ketorolac Tromethamine) | 200 mg/kg | Mouse | [4] |
| Oral LD50 (Ketorolac Tromethamine) | 431 mg/kg | Rat | [4] |
| OSHA PEL (as Inert or Nuisance Dust) | 15 mg/m³ (Total dust) | N/A | [1] |
| Oregon PEL (as Inert or Nuisance Dust) | 10 mg/m³ (Total dust) | N/A | [1] |
Operational Plan: Safe Handling of Ketorolac-d5
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
The primary method for controlling exposure should be through engineering controls.
-
Ventilation: All work with solid this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood or a powder containment hood is recommended to minimize inhalation of airborne particles.
-
Containment: For procedures that may generate dust, such as weighing or aliquoting, use of a glove box or other containment enclosure is advisable.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex gloves (double-gloving recommended) | Prevents skin contact.[3][5] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from dust and splashes.[3][4] |
| Lab Coat | A dedicated lab coat, preferably disposable | Protects skin and clothing from contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) | Required when handling powders outside of a containment system to prevent inhalation.[1][2][4] |
Handling Procedures
-
Preparation: Before handling, ensure all necessary equipment and safety measures are in place. Designate a specific area for handling this compound.
-
Weighing and Transfer: Handle solid this compound with care to avoid generating dust. Use appropriate tools for transfer.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |
Disposal Plan for this compound
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, lab coats), and weighing papers, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of down the drain.[6]
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name (this compound).
-
Store waste containers in a secure, designated area away from incompatible materials.
Final Disposal
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] All disposal must be in accordance with local, state, and federal regulations.
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. nkfr.org [nkfr.org]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
